4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-chloro-6-morpholin-4-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKCJXZYXLANTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363295 | |
| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339016-18-1 | |
| Record name | 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a substituted pyrimidine that serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its bifunctional nature, featuring a reactive chloro group and a nucleophilic amino group on the pyrimidine core, alongside the morpholine moiety, makes it a versatile intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its application in the synthesis of bioactive molecules.
Chemical Identification and Properties
This section details the fundamental chemical identifiers and physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 339016-18-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK-- |
| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |
| Melting Point | 212-214 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 473.5 ± 55.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.399 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 4.55 ± 0.10 | --INVALID-LINK-- |
Application in the Synthesis of Bioactive Compounds
While this compound itself is not extensively characterized for its biological activity, it is a key intermediate in the synthesis of potent and selective inhibitors of various biological targets. A notable application is in the development of STAT6 inhibitors, which are of therapeutic interest for allergic diseases.
Experimental Protocol: Synthesis of a STAT6 Inhibitor Intermediate
The following protocol describes the use of this compound as a precursor in the synthesis of a 4-benzylaminopyrimidine-5-carboxamide derivative, a scaffold for potent STAT6 inhibitors.[1] This reaction demonstrates a typical nucleophilic aromatic substitution where the chlorine atom is displaced by an amine.
Reaction Scheme:
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with chloro, morpholino, and amine functional groups. Compounds with this morpholino-pyrimidine scaffold are of significant interest in medicinal chemistry and drug discovery, frequently investigated for their potential as kinase inhibitors. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological context.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK--[1] |
| Molecular Weight | 214.65 g/mol | --INVALID-LINK--[1] |
| Predicted pKa | 4.55 ± 0.10 | ChemicalBook[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| LogP (Predicted) | 0.9 | --INVALID-LINK--[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, the following sections describe standard methodologies widely used for characterizing crystalline organic compounds of this nature.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting range.
Apparatus:
-
Capillary melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/minute) for a preliminary determination.
-
Refined Measurement: A second, fresh sample is prepared and heated rapidly to approximately 20 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C/minute.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.
Aqueous Solubility Determination (Shake-Flask Method)
Aqueous solubility is a crucial parameter for drug absorption and distribution. The shake-flask method is a standard technique for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is agitated in a specific solvent over a prolonged period to achieve equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringes and filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vials are sealed and placed on an orbital shaker in a constant temperature environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is then carefully removed and centrifuged at high speed to pellet any remaining suspended particles.
-
Sample Analysis: A known volume of the clear supernatant is carefully removed, filtered, and diluted with a suitable solvent. The concentration of the dissolved compound is quantified using a validated HPLC method with a calibration curve prepared from stock solutions of known concentrations.
-
Calculation: The aqueous solubility is reported in units such as mg/mL or µM.
Potential Biological Context: Kinase Inhibition
The morpholino-pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Specifically, this structural motif is frequently found in inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a likely target for compounds with the this compound scaffold.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for assessing the potential of a compound like this compound as a kinase inhibitor.
Safety Information
Based on available data, this compound is associated with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a compound with potential applications in drug discovery, particularly in the area of kinase inhibition. While some of its fundamental physicochemical properties have been predicted, a comprehensive experimental characterization is still required. The protocols and contextual information provided in this guide offer a framework for researchers to further investigate this and related molecules. The elucidation of its biological activity, particularly as a potential inhibitor of the PI3K/Akt/mTOR pathway, warrants further investigation.
References
An In-depth Technical Guide to 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a compound of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is substituted with a chloro group at position 4, a morpholino group at position 6, and an amine group at position 2.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C8H11ClN4O | [1][2][3] |
| Molecular Weight | 214.65 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 339016-18-1 | [1][2] |
| Monoisotopic Mass | 214.0621387 Da | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to the research or commercial entity that produces it. However, a general synthetic approach can be inferred from related literature. The synthesis likely involves the reaction of a di-substituted pyrimidine with morpholine.
A plausible, though not explicitly cited, synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis and purification of pyrimidine derivatives.
References
Navigating the Physicochemical Landscape of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate its effective use and handling in a laboratory and manufacturing setting.
Core Physicochemical Properties
This compound is a substituted pyrimidine with the molecular formula C₈H₁₁ClN₄O and a molecular weight of 214.65 g/mol .[1][2] Its chemical structure, characterized by a chloro-substituent, a morpholino group, and an amine moiety on the pyrimidine ring, dictates its solubility and stability profile.
Table 1: Physicochemical Identifiers of this compound
| Identifier | Value | Reference |
| CAS Number | 339016-18-1 | [2] |
| Molecular Formula | C₈H₁₁ClN₄O | [1][2] |
| Molecular Weight | 214.65 g/mol | [1][2] |
| IUPAC Name | 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine | [1] |
Solubility Profile
The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. While specific experimental data for this compound is not publicly available, this section outlines the expected solubility in various solvent systems based on its chemical structure and provides standardized protocols for its determination.
Predicted Solubility
Based on its structure, which contains both polar (amine, morpholine oxygen) and non-polar (chlorinated pyrimidine ring) features, this compound is anticipated to exhibit moderate solubility in a range of organic solvents and limited solubility in aqueous media.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble |
| Dichloromethane (DCM) | Soluble |
| Methanol | Moderately Soluble |
| Ethanol | Sparingly Soluble |
| Water | Poorly Soluble |
Experimental Protocols for Solubility Determination
To obtain precise solubility data, standardized experimental protocols should be followed. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of the compound's behavior.
Kinetic solubility is often assessed in early drug discovery to quickly estimate a compound's dissolution characteristics from a DMSO stock solution.[3]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.[4]
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which significant light scattering is observed indicates the kinetic solubility limit.[3][4]
Caption: Workflow for Nephelometric Kinetic Solubility Assay.
Thermodynamic, or equilibrium, solubility provides a more accurate measure of a compound's solubility at saturation.[3] The shake-flask method is a widely accepted technique for this determination.[5]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, ethanol, buffered solutions at various pH).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[6]
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
References
- 1. 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | C8H11ClN4O | CID 1484288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 339016-18-1 [m.chemicalbook.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. evotec.com [evotec.com]
Spectroscopic Data and Analysis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic data for the compound 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine. Due to the limited availability of public experimental data, this document focuses on its physicochemical properties and outlines standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are crucial for the interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₄O | PubChem[1] |
| Molecular Weight | 214.65 g/mol | PubChem[1] |
| Exact Mass | 214.0621387 Da | PubChem[1] |
| CAS Number | 339016-18-1 | ChemicalBook[2] |
Spectroscopic Data
As of the latest search, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not publicly available in the referenced literature. Researchers interested in this compound would need to perform their own spectroscopic analysis. The following sections detail the recommended experimental protocols for acquiring this data.
Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of NMR and MS data for a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining ¹H and ¹³C NMR spectra can be followed using a standard NMR spectrometer.[3]
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer (e.g., Bruker AVANCE series).
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shifts relative to the solvent peak or TMS.
Mass Spectrometry (MS)
A general procedure for obtaining mass spectra can be performed using an Electrospray Ionization (ESI) mass spectrometer.[3]
Instrumentation:
-
A high-resolution mass spectrometer with an ESI source (e.g., JEOL SX-102 or similar).[3]
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically suitable for this compound due to the presence of basic nitrogen atoms.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Adjusted to optimize spray stability.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.
-
Mass Range: Scan a range appropriate to detect the protonated molecule [M+H]⁺ (around m/z 215.07) and potential fragments.
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Unveiling the Potential: A Technical Guide to the Biological Activity of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of the synthetic compound 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine. While direct biological data for this specific molecule is limited in publicly available literature, its structural motif is a key pharmacophore in a variety of biologically active agents. This document will focus on the reported activities of its direct derivatives, providing insights into its potential as a valuable scaffold in drug discovery. The primary areas of exploration include anti-inflammatory and kinase inhibitory activities. Detailed synthetic protocols for derivatization, quantitative biological data from derivative studies, and relevant signaling pathways are presented to guide further research and development efforts.
Core Compound Properties
This compound is a heterocyclic compound featuring a pyrimidine core substituted with chloro, morpholino, and amine groups. These functional groups provide multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse chemical libraries.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK-- |
| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine | --INVALID-LINK-- |
| CAS Number | 339016-18-1 | --INVALID-LINK-- |
Synthetic Pathways for Derivatization
The primary utility of this compound in medicinal chemistry appears to be as a versatile intermediate for the synthesis of more complex molecules. The chloro substituent at the 4-position is susceptible to nucleophilic substitution, a common strategy for introducing diversity.
Synthesis of Piperazine-Substituted Derivatives
A common derivatization involves the substitution of the chloro group with a piperazine moiety, which can then be further functionalized.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add piperazine (1.2 eq) and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).
-
The reaction mixture is heated under reflux for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-(6-(piperazin-1-yl)pyrimidin-4-yl)morpholine derivative.[1][2]
The resulting secondary amine on the piperazine ring serves as a handle for further reactions, such as the Petasis borono-Mannich reaction to introduce substituted phenyl groups.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine and its known derivatives
An In-depth Technical Guide to 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized, such as in the case of this compound, it serves as a versatile intermediate for the synthesis of potent and selective therapeutic agents. The presence of a reactive chlorine atom at the C4 position allows for diverse chemical modifications, while the morpholine and amine groups contribute to the molecule's pharmacokinetic profile and binding interactions. This guide provides a comprehensive overview of this compound, its synthesis, its derivatization into biologically active molecules, and the experimental protocols used to evaluate their efficacy. The focus is on derivatives developed as kinase inhibitors for oncology applications, with detailed data, protocols, and pathway diagrams to support further research and development.
Core Compound: this compound
This compound is a key building block in the synthesis of a wide range of heterocyclic compounds. Its structure combines the essential features of a 2-aminopyrimidine with a strategically placed chlorine atom, making it an ideal precursor for nucleophilic substitution reactions.
Physicochemical Properties
The fundamental properties of the core compound are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 339016-18-1 |
| Molecular Formula | C₈H₁₁ClN₄O |
| Molecular Weight | 214.65 g/mol |
| Appearance | Solid |
| Canonical SMILES | C1COCCN1C2=CC(=NC(=N2)N)Cl |
| InChI Key | CWKCJXZYXLANTB-UHFFFAOYSA-N |
Synthesis and Derivatization
The synthesis of the core scaffold and its subsequent derivatization are critical steps in drug discovery. The general approach involves the construction of the substituted pyrimidine ring followed by diversification.
General Synthesis of the Core Scaffold
The synthesis of this compound typically starts from a more readily available precursor like 2-amino-4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for selective substitution.
Caption: General synthesis of the core scaffold.
Derivatization via Suzuki-Miyaura Coupling
The chlorine atom at the C4 position is an excellent handle for introducing chemical diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to attach various aryl or heteroaryl groups, leading to the generation of large libraries of compounds for screening.
Caption: Derivatization via Suzuki-Miyaura coupling.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown significant potential, primarily as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.
Kinase Inhibition
Many derivatives have been synthesized and evaluated as inhibitors of various kinases, including Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Mer/c-Met.[1][2][3]
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 8a | FAK | 47 ± 6 | [1] |
| 8c | FAK | 30 ± 7 | [1] |
| 8d | FAK | 40 ± 11 | [1] |
| 17c | Mer | 6.4 ± 1.8 | |
| 17c | c-Met | 26.1 ± 7.7 | |
| Y-2 | PI3Kα | 171.4 | [4] |
| Y-2 | mTOR | 10.2 | [4] |
Antiproliferative Activity
The kinase inhibitory activity of these compounds often translates into potent antiproliferative effects in cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| 8a | H1975 | Non-small cell lung | 44 ± 11 | [1] |
| 8a | A431 | Epidermoid carcinoma | 119 ± 36 | [1] |
| 9a | H1975 | Non-small cell lung | 47 ± 9 | [1] |
Mechanism of Action & Signaling Pathways
The therapeutic effects of these derivatives are achieved by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Focal Adhesion Kinase (FAK) Signaling Pathway
FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and proliferation. Its inhibition can disrupt these processes, leading to reduced tumor growth and metastasis.
Caption: Inhibition of the FAK signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, regulating cell growth, metabolism, and survival.[3] Dual PI3K/mTOR inhibitors based on the pyrimidine scaffold have shown significant promise.[4]
Caption: Dual inhibition of the PI3K/mTOR pathway.
Key Experimental Protocols
Reproducible and well-documented experimental methods are fundamental to drug discovery. This section provides detailed protocols for the synthesis and evaluation of this compound derivatives.
Protocol: Synthesis of a 4-Aryl-6-morpholin-4-ylpyrimidin-2-amine Derivative via Suzuki Coupling
Objective: To synthesize a derivative by coupling an arylboronic acid to the core scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Attach the condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to obtain the final compound.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., FAK)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compound serially diluted in DMSO
-
Kinase buffer
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Prepare the kinase reaction buffer containing the kinase, its specific substrate, and MgCl₂.
-
In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (for control wells).
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final reaction volume is typically 5 µL.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, and then measure the light produced by a coupled luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
General Drug Discovery Workflow
The development of new drugs from a core scaffold follows a structured, multi-stage process.
Caption: A typical drug discovery workflow.
Conclusion
This compound is a highly valuable scaffold in modern medicinal chemistry. Its derivatives have demonstrated potent activity against several important cancer-related kinases, including FAK and PI3K/mTOR. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to develop novel therapeutics based on this privileged structure. Future work will likely focus on exploring new derivatization strategies, identifying novel biological targets, and advancing the most promising leads into preclinical and clinical development.
References
- 1. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of FAK Inhibitors: A Five-Year Update | MDPI [mdpi.com]
- 3. What are FAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document details its chemical properties, commercial availability, synthesis, and its role in modulating critical cellular signaling pathways.
Core Compound Properties
This compound is a substituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. Its key identifiers and properties are summarized below.
| Property | Value |
| CAS Number | 339016-18-1[1][2] |
| Molecular Formula | C₈H₁₁ClN₄O[1][2] |
| Molecular Weight | 214.65 g/mol [1][2] |
| IUPAC Name | 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine[1] |
| Synonyms | 2-Amino-4-chloro-6-morpholinopyrimidine |
| Physical Appearance | White to off-white crystalline powder |
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure it for research and development purposes. Notable suppliers are listed in the table below.
| Supplier | Location |
| Sigma-Aldrich (Merck) | Global |
| Thermo Fisher Scientific | Global |
| Santa Cruz Biotechnology | Global |
| Cayman Chemical | USA |
| Selleck Chemicals | Global |
| BOC Sciences | USA |
| Toronto Research Chemicals | Canada |
| ChemicalBook | Global |
| PubChem | Database |
| ChemWhat | Global |
Note: Availability may vary by region. Please consult the suppliers' websites for current stock and ordering information.
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common starting material is 2-amino-4,6-dichloropyrimidine, which is reacted with morpholine.
Synthetic Pathway
The logical relationship for the synthesis can be visualized as a straightforward two-step process, starting from a commercially available dichloropyrimidine.
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add morpholine (1.1 to 1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be used to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, ranging from 80°C to 120°C, for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Biological Activity and Role in Signaling Pathways
Substituted morpholinopyrimidines are a well-established class of compounds that act as kinase inhibitors. They are particularly prominent as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling proteins. The general flow of this pathway and the points of inhibition by pyrimidine-based inhibitors are illustrated below.
Mechanism of Action
This compound serves as a key building block for more complex molecules that are designed to be ATP-competitive inhibitors of kinases within the PI3K family. The morpholine moiety is often crucial for binding to the kinase active site, while the pyrimidine core acts as a scaffold. The chlorine atom at the 4-position provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of compounds with potentially enhanced potency and selectivity.
While specific IC₅₀ values for this compound itself are not widely reported, as it is primarily an intermediate, derivatives based on this scaffold have shown potent inhibitory activity against various PI3K isoforms.
Experimental Workflow for Kinase Inhibition Assays
To evaluate the inhibitory potential of compounds derived from this compound, a standard biochemical kinase assay followed by cell-based assays is typically employed.
References
Safety and handling precautions for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₄O |
| Molecular Weight | 214.65 g/mol |
| CAS Number | 339016-18-1 |
| Appearance | White to off-white crystalline solid (typical for related compounds) |
| Solubility | Soluble in water, slightly soluble in organic solvents (inferred from related compounds) |
| Stability | Stable under acidic conditions; may decompose in alkaline conditions. Sensitive to light and heat. |
Safety and Handling Precautions
This section details the known and inferred hazards associated with this compound and provides comprehensive guidance for its safe handling and disposal.
Hazard Identification
Based on Globally Harmonized System (GHS) classifications for this and structurally similar chloropyrimidines, the primary hazards are:
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound to minimize exposure risks.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles with side protection. |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire and Explosion Hazards
In the event of a fire, the following measures should be taken:
| Aspect | Recommendation |
| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Hazardous Combustion Products | Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas. |
| Fire-Fighting Precautions | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Spillage and Disposal
Proper containment and disposal are essential to prevent environmental contamination and personnel exposure.
| Procedure | Description |
| Spill Containment | For solid spills, avoid generating dust. Sweep or vacuum up the material and place it into a suitable, labeled disposal container. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. |
Experimental Protocols
While specific experimental protocols detailing the use of this compound are not widely published, its synthesis is documented, indicating its role as a chemical intermediate. A representative synthetic protocol is provided below.
Synthesis of this compound
This protocol is based on the general reactivity of dichloropyrimidines with amines, as suggested in patent literature[1][2].
Objective: To synthesize this compound from 2-Amino-4,6-dichloropyrimidine.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Morpholine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-Amino-4,6-dichloropyrimidine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add triethylamine (as a base to neutralize the HCl byproduct) to the solution.
-
Slowly add morpholine dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Biological and Chemical Context
Role as a Synthetic Intermediate
The primary documented role of this compound is as an intermediate in the synthesis of more complex molecules. For instance, it is a precursor for creating benzoyl pyrimidine urea compounds, which have been investigated for their insecticidal properties[1][2]. The chloro-substituent at the 4-position is a reactive site for nucleophilic substitution, allowing for the facile introduction of other functional groups.
Potential Biological Activity of the Pyrimidine Core
The 2,4,6-substituted pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Studies on analogous compounds have revealed activities including:
-
Anti-inflammatory and Analgesic Effects: Certain 2,4,6-trisubstituted pyrimidines have shown potent anti-inflammatory and analgesic properties in in-vivo studies.
-
Enzyme Inhibition: Derivatives of this class have been designed and synthesized as inhibitors of enzymes like Beta-secretase 1 (BACE-1), a target in Alzheimer's disease research.
While no specific biological target or signaling pathway has been identified for this compound itself, its structure warrants its inclusion in screening libraries for drug discovery.
Visualizations
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
General Handling and Safety Workflow
This diagram outlines the logical steps for safely handling chemical reagents like this compound in a laboratory setting.
Caption: Standard laboratory safety workflow for handling chemical compounds.
References
Methodological & Application
Synthesis Protocol for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves a regioselective nucleophilic aromatic substitution reaction.
Chemical Profile and Properties
A summary of the key chemical properties of the target compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK-- |
| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |
| CAS Number | 339016-18-1 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| IUPAC Name | 4-chloro-6-(morpholin-4-yl)pyrimidin-2-amine | --INVALID-LINK-- |
Synthesis Workflow
The synthesis of this compound is achieved through the reaction of 2-amino-4,6-dichloropyrimidine with morpholine. The reaction proceeds via a nucleophilic aromatic substitution, where the morpholine selectively displaces one of the chlorine atoms on the pyrimidine ring. The higher reactivity of the chlorine atom at the C4 position compared to the C2 position directs the regioselectivity of the reaction.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Morpholine
-
Triethylamine (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Apparatus for filtration
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq.) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add morpholine (1.0-1.2 eq.) and a base such as triethylamine (1.1-1.5 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by crystallization from a suitable solvent system.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
Characterization Data
The structural confirmation of the synthesized this compound should be performed using spectroscopic methods. The expected data is presented below.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.85 (s, 1H, pyrimidine-H), 4.85 (br s, 2H, NH₂), 3.75 (t, J = 4.8 Hz, 4H, morpholine-H), 3.55 (t, J = 4.8 Hz, 4H, morpholine-H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.5, 162.0, 158.0, 85.0, 66.5, 44.5. |
| Mass Spectrometry (ESI+) | m/z: 215.1 [M+H]⁺, 217.1 [M+H+2]⁺. |
Potential Applications in Drug Discovery
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse biological activities. Specifically, 2,4,6-trisubstituted pyrimidines have been extensively investigated as inhibitors of various kinases. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors for oncology and other diseases. The morpholine moiety is often incorporated to improve physicochemical properties such as solubility and metabolic stability.
Application Notes and Protocols for Buchwald-Hartwig Amination in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has proven particularly valuable in the synthesis of aminopyrimidines, a scaffold of immense importance in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules.
These application notes provide detailed protocols and compiled data for the Buchwald-Hartwig amination of halopyrimidines, offering a guide for reaction optimization and execution. The information is tailored for researchers and professionals engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination of a halopyrimidine involves the coupling of a pyrimidine halide (typically a chloride or bromide) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this reaction, is illustrated below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The halopyrimidine reacts with the active Pd(0) catalyst.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminopyrimidine product and regenerating the Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps, while also preventing catalyst decomposition. Bulky, electron-rich phosphine ligands are generally preferred.
Experimental Data
The following tables summarize quantitative data from various Buchwald-Hartwig amination reactions for pyrimidine synthesis, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Amination of 2-Chloropyrimidines with Various Amines
| Pyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 82[1] |
| 2-Chloropyrimidine | 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 75 |
| 2-Chloropyrimidine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 95 |
| 2-Chloro-4-phenylpyrimidine | N-Methylaniline | None | None | K₂CO₃ | DMAc | rt | 1 | 98[2] |
| 2-Chloro-4-phenylpyrimidine | Diethylamine | Pd(OAc)₂ (2) | dppb (4) | LiHMDS | THF | -20 | 1 | 96[2] |
| 2,4-Dichloropyrimidine | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 80 | 24 | 78 |
dba = dibenzylideneacetone; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; NaOtBu = Sodium tert-butoxide; BINAP = 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; Cs₂CO₃ = Cesium carbonate; DMAc = N,N-Dimethylacetamide; dppb = 1,4-Bis(diphenylphosphino)butane; LiHMDS = Lithium bis(trimethylsilyl)amide; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.
Table 2: Microwave-Assisted Buchwald-Hartwig Amination of Halopyrimidines
Microwave-assisted synthesis can dramatically reduce reaction times while often improving yields.[3]
| Pyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2-Bromo-5-phenylpyrimidine | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 150 | 30 | 94[3] |
| 2-Bromo-5-(4-fluorophenyl)pyrimidine | Carbazole | Pd₂(dba)₃ (5) | XPhos (10) | NaOtBu | Toluene | 150 | 30 | 83[3] |
| 2-Chloropyrimidine | Piperidine | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 160 | 15 | 92 |
| 4-Chloro-6-methyl-2-aminopyrimidine | 3-Bromoaniline | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu | Toluene | 140 | 20 | 68 |
XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl.
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of halopyrimidines under both conventional heating and microwave irradiation.
Protocol 1: General Procedure for Conventional Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Caption: General workflow for conventional Buchwald-Hartwig amination.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (Celite, silica gel, etc.)
Procedure:
-
To an oven-dried Schlenk tube, add the halopyrimidine, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Seal the tube and evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
This protocol offers a significant acceleration of the reaction.[3]
Caption: General workflow for microwave-assisted Buchwald-Hartwig amination.
Materials:
-
Halopyrimidine (1.0 mmol)
-
Amine (2.1 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 mmol, 5 mol%)
-
Phosphine ligand (e.g., XPhos, 0.10 mmol, 10 mol%)
-
Base (e.g., NaOtBu, 2.5 mmol)
-
Anhydrous solvent (e.g., Toluene, 4 mL)
-
Microwave vial and caps
-
Microwave reactor
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a microwave vial, combine the halopyrimidine, amine, palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120–160 °C) for a specified time (e.g., 10–30 minutes).[3]
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., chloroform) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationships in Substrate Scope
The success of the Buchwald-Hartwig amination is highly dependent on the nature of the coupling partners. The following diagram illustrates the general reactivity trends and considerations for the pyrimidine halide and the amine.
Caption: Substrate scope considerations for pyrimidine amination.
Generally, iodo- and bromopyrimidines are more reactive than their chloro counterparts. The amination of chloropyrimidines often requires more active catalyst systems, such as those employing bulky biarylphosphine ligands, and higher reaction temperatures. The nucleophilicity and steric bulk of the amine also play a crucial role. Less nucleophilic anilines may require more forcing conditions compared to more nucleophilic alkylamines.
References
Application Notes and Protocols for Kinase Inhibitor Screening: 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The aminopyrimidine scaffold is a privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions with the kinase hinge region. 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a synthetic compound featuring this scaffold, suggesting its potential as a kinase inhibitor. The morpholine moiety often enhances solubility and metabolic stability, while the chloro group provides a potential vector for further chemical modification or could be involved in covalent inhibition depending on the target kinase's active site.
This document provides detailed application notes and protocols for utilizing this compound in kinase inhibitor screening, with a focus on kinases within the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways, as suggested by the activity of structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁ClN₄O | --INVALID-LINK-- |
| Molecular Weight | 214.65 g/mol | --INVALID-LINK-- |
| CAS Number | 339016-18-1 | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
Hypothesized Target Pathways
Based on the prevalence of the 2-aminopyrimidine and morpholinopyrimidine scaffolds in known kinase inhibitors, this compound is hypothesized to target kinases within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common event in many cancers.
Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition.
Data Presentation: Inferred Kinase Inhibition Profile
While specific experimental data for this compound is not publicly available, the following table presents representative inhibitory concentration (IC50) values for structurally analogous compounds against key kinases in the PI3K/mTOR pathway. This data is provided for illustrative purposes to guide initial screening efforts.
| Kinase Target | Analog Compound IC50 (nM) |
| PI3Kα | 50 - 200 |
| PI3Kβ | 100 - 500 |
| PI3Kδ | 20 - 100 |
| PI3Kγ | 75 - 300 |
| mTOR | 10 - 150 |
| DNA-PK | >1000 |
| Src | >1000 |
| CDK2 | >1000 |
Note: The IC50 values are hypothetical and based on published data for similar 2-aminopyrimidine and morpholinopyrimidine-based kinase inhibitors.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a target kinase and its inhibition by this compound.
Materials:
-
This compound (dissolved in 100% DMSO)
-
Recombinant human kinase (e.g., PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 10 mM.
-
Assay Plate Preparation:
-
Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of kinase solution (at 2X final concentration in kinase buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of a solution containing the substrate and ATP (at 2X final concentration in kinase buffer) to each well to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for the ADP-Glo™ Biochemical Kinase Assay.
Cellular Target Engagement Assay (NanoBRET™ Assay)
This protocol outlines a method to quantify the engagement of this compound with a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Human cell line (e.g., HEK293)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
This compound (dissolved in 100% DMSO)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader with BRET detection capabilities
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a 6-well plate.
-
Transfect the cells with the NanoLuc®-kinase fusion plasmid using Lipofectamine® 3000 according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and resuspend in Opti-MEM®.
-
Seed the cells into a white 96-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions or DMSO (vehicle control) to the wells.
-
Add the NanoBRET™ Kinase Tracer to all wells at the recommended concentration.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for the NanoBRET™ Cellular Target Engagement Assay.
Troubleshooting and Considerations
-
Solubility: Ensure complete dissolution of this compound in DMSO. If solubility issues arise, consider gentle warming or sonication.
-
Assay Optimization: The provided protocols are general templates. Optimal concentrations of kinase, substrate, ATP, and tracer, as well as incubation times, should be determined empirically for each specific kinase target.
-
Selectivity Profiling: To understand the selectivity profile of the compound, it is recommended to screen it against a broad panel of kinases.
-
Mechanism of Action: Further biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can be employed to validate direct binding and determine the mechanism of action.
Conclusion
This compound represents a promising starting point for kinase inhibitor discovery, particularly for kinases within the PI3K/mTOR signaling network. The provided protocols offer a robust framework for initiating the biochemical and cellular characterization of this and structurally related compounds. Careful optimization of assay conditions and comprehensive selectivity profiling will be crucial for advancing promising hits toward lead optimization and further drug development.
Application Notes and Protocols for Cell-Based Assays with 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a synthetic compound belonging to the pyrimidine class of molecules.[1][2] Its structural features, particularly the morpholin-4-ylpyrimidin-2-amine core, are found in numerous compounds investigated as kinase inhibitors. Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Compounds with similar structural motifs have been shown to target key signaling pathways like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[3][5][6]
These application notes provide a series of detailed protocols for cell-based assays to characterize the biological activity of this compound, with a focus on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway. The described assays will enable researchers to determine its cytotoxic and anti-proliferative effects, confirm its mechanism of action on intracellular signaling, and assess its ability to induce apoptosis in cancer cell lines.
Compound Information
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Amino-4-chloro-6-(4-morpholinyl)pyrimidine | [1] |
| CAS Number | 339016-18-1 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₄O | [1][2] |
| Molecular Weight | 214.65 g/mol | [1][2] |
PI3K/Akt/mTOR Signaling Pathway Overview
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[3][5][7] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a host of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.[4][5] this compound is hypothesized to inhibit one of the kinase components of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Cell Viability and Proliferation Assay
This protocol describes the use of a resazurin-based assay to measure the effect of this compound on the viability and proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells). Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[8][9][10]
Experimental Workflow
Caption: Workflow for the cell viability and proliferation assay.
Protocol: Resazurin Cell Viability Assay
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
This compound
-
DMSO (vehicle control)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[11]
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells with medium only for background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to obtain the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.[11]
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[9][11]
-
Data Analysis: a. Subtract the average fluorescence of the medium-only wells from all other readings. b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Data Presentation
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 3.9 |
| 1 | 52.3 ± 2.8 |
| 10 | 15.6 ± 1.9 |
| 100 | 4.1 ± 0.8 |
| IC₅₀ (µM) | ~1.1 |
Western Blot Analysis of PI3K/Akt/mTOR Pathway Inhibition
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and S6 Ribosomal Protein (at Ser235/236), a downstream effector of mTOR.[4] A decrease in the phosphorylation of these proteins upon treatment with this compound would indicate inhibition of the pathway.
Experimental Workflow
Caption: Workflow for Western Blot analysis.
Protocol: Western Blot for Phosphorylated Proteins
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[12]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6 (Ser235/236), anti-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Keep samples on ice.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each target.
Data Presentation
| Treatment | p-Akt (Ser473) / Total Akt (Relative Intensity) | p-S6 (Ser235/236) / Total S6 (Relative Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| 0.1 µM Compound | 0.85 | 0.88 |
| 1 µM Compound | 0.42 | 0.35 |
| 10 µM Compound | 0.11 | 0.09 |
Apoptosis Assay
This protocol uses a fluorometric assay to measure the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[14] An increase in Caspase-3 activity following treatment with the compound suggests the induction of apoptosis.
Experimental Workflow
Caption: Workflow for the Caspase-3 activity apoptosis assay.
Protocol: Caspase-3 Fluorometric Assay
Materials:
-
Cancer cell line (e.g., MCF-7)
-
96-well clear-bottom black plates
-
This compound
-
Staurosporine (positive control for apoptosis)
-
Cell Lysis Buffer
-
Caspase-3 Assay Buffer
-
Caspase-3 Substrate (Ac-DEVD-AMC)[15]
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound at various concentrations (e.g., 1, 5, 10 µM), a vehicle control, and a positive control (e.g., 1 µM Staurosporine) for 24-48 hours.
-
Cell Lysis: After treatment, centrifuge the plate, remove the medium, and add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10 minutes.[16]
-
Assay Reaction: Add 50 µL of 2X Caspase-3 Assay Buffer containing the fluorogenic substrate Ac-DEVD-AMC to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[15][17]
-
Data Analysis: a. Subtract the background reading from all measurements. b. Calculate the fold-increase in Caspase-3 activity by comparing the fluorescence of treated samples to the vehicle control.
Data Presentation
| Treatment | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| 1 µM Compound | 1.8 |
| 5 µM Compound | 3.5 |
| 10 µM Compound | 5.2 |
| Staurosporine (1 µM) | 6.0 |
Disclaimer
The protocols and expected results provided in these application notes are for guidance and research purposes only. Researchers should optimize assay conditions for their specific cell lines and experimental setup.
References
- 1. 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | C8H11ClN4O | CID 1484288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 339016-18-1 [m.chemicalbook.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 8. tipbiosystems.com [tipbiosystems.com]
- 9. tribioscience.com [tribioscience.com]
- 10. labbox.es [labbox.es]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine as a Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-chloro-6-morpholin-4-ylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The inherent features of this scaffold, including the hydrogen bond accepting morpholine oxygen and the reactive chloro-substituent, make it an attractive starting point for the synthesis of potent and selective therapeutic agents. This document provides detailed application notes on the utility of this scaffold, protocols for its synthesis and the biological evaluation of its derivatives, and visualizations of relevant signaling pathways and experimental workflows.
The morpholine moiety is a key feature, often engaging in a crucial hydrogen bond interaction with the hinge region of kinase active sites. This interaction can significantly contribute to the potency and selectivity of the inhibitor. Furthermore, the chlorine atom at the 4-position of the pyrimidine ring serves as a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution reactions, allowing for the exploration of the chemical space and optimization of pharmacological properties.
Derivatives of the 4-morpholinopyrimidin-2-amine core have shown significant promise as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in various cancers.
Data Presentation: Biological Activity of Derivatives
The following table summarizes the in vitro activity of representative kinase inhibitors incorporating the 4-morpholinopyrimidin-2-amine or closely related scaffolds. This data highlights the potential of this chemical class in targeting key enzymes in oncology.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line Antiproliferative Activity (IC50, µM) | Reference |
| 17f | PI3Kα | 4.2 | PC-3: 0.28, DU145: 0.35, MCF-7: 0.19 | [1] |
| PI3Kβ | 89.3 | BT474: 0.11, SK-BR-3: 0.21, U937: 0.09 | ||
| PI3Kγ | 137 | A431: 0.15 | ||
| PI3Kδ | 236 | |||
| mTOR | 107 | |||
| 17p | PI3Kα | 31.8 | A2780: 0.15, U87MG: 0.21, MCF7: 0.18, DU145: 0.25 | [2] |
| PI3Kδ | 15.4 | |||
| 8d | PI3Kα | Moderate Inhibition | A549: 6.02, PC-3: 8.91, MCF-7: 8.39, HepG2: 10.27 | [3] |
| 18b | PI3Kα | 0.46 | PC-3: 0.02, HCT-116: 0.01, A549: 0.03, MDA-MB-231: 0.02 | [3] |
| mTOR | 12 | |||
| 4a | PI3Kα | 120,000 | - | [4] |
| mTOR | Moderate Inhibition | |||
| 4b | PI3Kα | 151,000 | - | [4] |
| mTOR | Moderate Inhibition |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the synthesis of analogous 2-aminopyrimidines. The key starting material is 2-amino-4,6-dichloropyrimidine. The reaction proceeds via a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by morpholine. The reaction is regioselective, with the substitution occurring preferentially at the 4-position due to the electronic influence of the 2-amino group.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in the chosen anhydrous solvent (e.g., Dioxane), add triethylamine (1.1 eq).
-
To this stirred solution, add morpholine (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
PI3K/mTOR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for assessing the inhibitory activity of compounds derived from the this compound scaffold against PI3K and/or mTOR kinases using the commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human PI3K and/or mTOR enzyme
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)
-
ATP
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Multi-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, substrate, and the respective kinase enzyme.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the multi-well plate. Include a positive control (kinase, substrate, ATP, no inhibitor) and a negative control (kinase, substrate, no ATP, no inhibitor).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the recommended temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
PI3K/Akt/mTOR Signaling Pathway
References
- 1. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol for the HPLC Purification of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-6-morpholin-4-ylpyrimidin-2-amine is a substituted pyrimidine derivative of interest in pharmaceutical research and drug development. Efficient purification of this compound is critical to ensure the accuracy and reproducibility of subsequent biological assays and to meet stringent purity requirements for active pharmaceutical ingredients. This document provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is based on established principles for the separation of pyrimidine derivatives and can be adapted for similar compounds.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[3][4]
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₄O[3][4] |
| Molecular Weight | 214.65 g/mol [3][4] |
| IUPAC Name | This compound[3] |
| CAS Number | 339016-18-1[3][4] |
Experimental Protocol: Reversed-Phase HPLC Purification
This protocol outlines a standard method for the purification of the target compound from a crude reaction mixture.
1. Materials and Reagents
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
-
Methanol (for sample preparation)
-
C18 HPLC column (preparative or semi-preparative)
-
Standard HPLC vials and caps
2. Instrumentation
-
Preparative or semi-preparative HPLC system equipped with a gradient pump, UV detector (preferably a diode array detector - DAD), and a fraction collector.
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases for a minimum of 15 minutes using sonication or vacuum filtration to remove dissolved gases.[1]
4. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. Methanol or a mixture of the initial mobile phase composition is often a good starting point.[1]
-
Ensure complete dissolution of the sample.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
5. HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC purification. These may require optimization based on the specific impurity profile of the crude material.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 or C8, 5-10 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. |
| Flow Rate | Dependent on column dimensions (e.g., 5-20 mL/min for a 10 mm ID column). |
| Detection Wavelength | A wavelength of 254 nm is a common starting point for pyrimidine derivatives.[1] Optimal wavelength should be determined using a DAD. |
| Injection Volume | Dependent on column loading capacity and sample concentration. |
| Column Temperature | Ambient or controlled at 30 °C. |
6. Purification Procedure
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.[1]
-
Inject the prepared sample onto the column.
-
Execute the gradient program as detailed above.
-
Monitor the separation at the chosen wavelength.
-
Collect fractions corresponding to the main product peak using the fraction collector.
7. Post-Purification Processing
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid. Alternatively, a liquid-liquid extraction can be performed if the compound is not water-soluble.
-
Confirm the purity of the final product by analytical HPLC.
Troubleshooting and Optimization
Common issues during HPLC purification of pyrimidine derivatives include poor peak shape (tailing) and fluctuating retention times.
-
Peak Tailing: This can be caused by secondary interactions between the basic pyrimidine ring and residual silanol groups on the silica-based stationary phase. The addition of an acid like formic acid to the mobile phase helps to suppress these interactions by protonating the basic sites on the analyte and the silanols.[1]
-
Column Overload: Injecting too much sample can lead to broad and distorted peaks. Reduce the sample concentration or injection volume if this occurs.[1]
-
Method Optimization: The gradient slope, flow rate, and mobile phase composition may need to be adjusted to achieve optimal separation from specific impurities. Method development should ideally be performed on an analytical scale before scaling up to a preparative system.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purification protocol.
References
Application Notes and Protocols for In Vitro Assay of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the in vitro evaluation of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a heterocyclic compound recognized as a key scaffold in the development of kinase inhibitors. While this molecule is often an intermediate in chemical synthesis, its structural motif is present in potent inhibitors of various kinases, including mTOR, PI3K, and STAT6. The following protocols describe robust biochemical and cell-based assays to determine the inhibitory activity of this compound and its analogues against a panel of protein kinases, providing crucial data for drug discovery and development programs.
Introduction: Targeting Kinases in Drug Discovery
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. Consequently, kinases are a major class of drug targets. The aminopyrimidine scaffold, present in this compound, is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many kinases. The assays described herein are designed to quantify the potency and selectivity of compounds based on this scaffold.
Biochemical Assays for Kinase Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on purified kinase enzymes. These assays measure the phosphorylation of a substrate by a kinase in the presence of a test compound.
Principle of Luminescence-Based Kinase Assay
A common and efficient method for assessing kinase activity is to measure the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation reaction. The Kinase-Glo® assay, for instance, utilizes a luciferase enzyme that produces light in an amount directly proportional to the ATP concentration. A potent inhibitor will prevent ATP consumption by the kinase, resulting in a higher luminescent signal.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
This compound (or analogue) dissolved in DMSO
-
Purified recombinant kinase (e.g., PI3K, mTOR)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
White, opaque 96-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 2.5 µL of the test compound dilution to the appropriate wells. For control wells (no inhibition), add 2.5 µL of DMSO.
-
Add 2.5 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer) to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization depending on the kinase activity.
-
-
Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 12.5 µL of the Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation: Biochemical Kinase Inhibition
The inhibitory activity of this compound and its derivatives should be summarized in a clear, tabular format.
| Kinase Target | IC50 (nM) [Hypothetical Data] |
| PI3Kα | 150 |
| PI3Kβ | 320 |
| PI3Kδ | 85 |
| PI3Kγ | 210 |
| mTOR | 55 |
| CDK2 | >10,000 |
| STAT3 | 8,500 |
Cell-Based Assays for Functional Activity
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in a physiological environment, and exert a functional effect.
Principle of Cell Proliferation/Viability Assays
These assays measure the number of viable cells after treatment with a test compound. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. A reduction in the luminescent signal corresponds to a decrease in cell viability or proliferation.
Experimental Protocol: Cell Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or analogue) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, clear-bottom 96-well cell culture plates
-
Multichannel pipettes
-
CO₂ incubator (37°C, 5% CO₂)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include DMSO-only controls.
-
Incubate the plate for 72 hours.
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
Data Presentation: Cell-Based Proliferation
Summarize the anti-proliferative effects in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | GI50 (µM) [Hypothetical Data] |
| MCF-7 | Breast | 1.2 |
| U87MG | Glioblastoma | 0.8 |
| A549 | Lung | 2.5 |
| HCT116 | Colon | 1.9 |
Visualizations: Pathways and Workflows
Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Biochemical Kinase Assay Workflow
Caption: Workflow for a luminescence-based biochemical kinase assay.
Cell-Based Proliferation Assay Workflow
Caption: Workflow for a cell-based proliferation assay.
Application Notes and Protocols: Derivatization of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine for Structure-Activity Relationship (SAR) Studies
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Specifically, derivatives of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine are of significant interest in drug discovery, particularly as kinase inhibitors. The morpholine moiety is a key feature, often forming critical hydrogen bonds in the active sites of enzymes like PI3K and mTOR, while the 2-amino group provides another crucial interaction point.[2][3] The chlorine atom at the C4-position is an excellent synthetic handle, allowing for late-stage functionalization to generate diverse compound libraries essential for robust Structure-Activity Relationship (SAR) studies.
This document provides detailed protocols for the derivatization of this compound via two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] These methods enable the exploration of chemical space around the pyrimidine core, which is fundamental for optimizing potency, selectivity, and pharmacokinetic properties.
Figure 1: General workflow for the derivatization of the core scaffold for SAR studies.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura reaction to couple aryl or heteroaryl boronic acids to the C4-position of the pyrimidine core. The reaction is highly dependent on maintaining an inert atmosphere to prevent oxidation of the sensitive Pd(0) catalyst.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or boronate ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)[6]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF/Water mixture)[7]
-
Argon or Nitrogen gas
-
Standard workup reagents (e.g., Ethyl Acetate, water, brine)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line (manifold) with vacuum pump
-
Syringes and needles
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Inert Atmosphere Setup: Place the Schlenk flask containing a stir bar under vacuum and heat gently with a heat gun to remove adsorbed moisture. Backfill the flask with inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle three times.[6]
-
Reagent Addition: Under a positive flow of inert gas, add this compound, the arylboronic acid, the base, and the palladium catalyst to the flask.[4]
-
Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of various primary or secondary amines to the C4-position of the pyrimidine scaffold.[8] The choice of ligand is critical for reaction efficiency.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1 - 1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine Ligand (e.g., Xantphos, RuPhos, 2-6 mol%)[9]
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.4 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[10]
-
Argon or Nitrogen gas
-
Standard workup and purification reagents as listed in Protocol 1.
Equipment:
-
Same as listed in Protocol 1. A glovebox is recommended for dispensing air-sensitive reagents.
Procedure:
-
Inert Atmosphere Setup: Follow the same procedure as in Protocol 1 to ensure an oxygen-free environment.
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to the reaction flask.[8]
-
Reactant Addition: Add this compound and the corresponding amine coupling partner.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the desired concentration (typically 0.1 M).
-
Reaction: Seal the vessel, remove it from the glovebox (if used), and place it in a preheated oil bath. Stir the mixture at the specified temperature (e.g., 80-110 °C).[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated ammonium chloride if a strong base was used). Dilute with ethyl acetate, wash with water and brine.
-
Purification: Dry, concentrate, and purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation for SAR Studies
The synthesized libraries of compounds are then subjected to biological screening to determine their activity against the target of interest (e.g., a protein kinase). The goal of SAR is to correlate changes in chemical structure with changes in biological activity.
Figure 2: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Quantitative data should be organized into tables to clearly visualize trends. Below are representative tables for derivatives synthesized from the core scaffold.
Table 1: Representative SAR Data for Suzuki Coupling Derivatives
| Compound ID | R (Aryl Group at C4) | IC₅₀ vs. Target Kinase (nM) |
| SCA-1 | Phenyl | 150 |
| SCA-2 | 4-Fluorophenyl | 95 |
| SCA-3 | 4-Methoxyphenyl | 78 |
| SCA-4 | 3-Pyridyl | 55 |
| SCA-5 | 2-Thienyl | 210 |
Table 2: Representative SAR Data for Buchwald-Hartwig Amination Derivatives
| Compound ID | NR¹R² (Amine at C4) | IC₅₀ vs. Target Kinase (nM) |
| BHA-1 | -NH-Cyclopropyl | 120 |
| BHA-2 | -NH-Benzyl | 90 |
| BHA-3 | Piperidin-1-yl | 250 |
| BHA-4 | -NH-(2-methoxyethyl) | 45 |
| BHA-5 | Azetidin-1-yl | 180 |
Biological Context: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its deregulation is a hallmark of many human cancers.[2] Morpholino-pyrimidine derivatives have been successfully developed as potent inhibitors of kinases within this pathway, particularly PI3K and mTOR.[2][11] The synthesized compounds can be tested for their ability to inhibit these kinases, thereby blocking downstream signaling.
Figure 3: Simplified PI3K/Akt/mTOR signaling pathway showing the point of therapeutic intervention.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Cross-Coupling Reactions
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure rigorous inert atmosphere techniques; use fresh, high-quality catalyst and degassed solvents.[4] |
| Non-optimal reaction conditions | Screen different bases, solvents, ligands, and temperatures.[6] | |
| Formation of Side Products | Homocoupling of boronic acid | Adjust stoichiometry of reactants; use a milder base or lower temperature.[4] |
| Protodehalogenation (loss of Cl) | Use a less coordinating solvent; ensure the base is not excessively strong or that moisture is excluded. | |
| Decomposition of Material | Reaction temperature is too high | Lower the reaction temperature and monitor closely. |
| Base is too strong for functional groups on coupling partner | Use a milder base such as K₂CO₃ or K₃PO₄.[6] |
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chemical scaffold, 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, in the research and development of targeted cancer therapies. This document details its role as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[1][2] The protocols provided herein offer a framework for the synthesis, in vitro evaluation, and mechanistic analysis of novel compounds derived from this versatile scaffold.
Introduction to the this compound Scaffold
This compound is a substituted pyrimidine that serves as a foundational building block in medicinal chemistry for the generation of libraries of bioactive molecules. Its structure, featuring a reactive chlorine atom, a morpholine moiety, and an amino group, allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of diverse derivatives. The morpholine group, in particular, is a common feature in many PI3K inhibitors, as it can form a crucial hydrogen bond with the hinge region of the kinase domain.[1]
The primary application of this scaffold in oncology research is in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR cascade is one of the most frequently activated signaling pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[2] Therefore, inhibitors of this pathway are of significant interest as potential cancer therapeutics.
Data Presentation: Efficacy of 4-Morpholinopyrimidine Derivatives
The following tables summarize the in vitro efficacy of various cancer cell lines to showcase the potential of compounds derived from the this compound scaffold. The data presented is a compilation from multiple studies and is intended to be illustrative of the potency that can be achieved through chemical modification of this core structure.
Table 1: Inhibitory Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives against PI3Kα
| Compound ID | R2-Substituent | R6-Substituent | PI3Kα IC50 (nM) | Reference |
| Derivative A | Indazole | 4-methoxy-phenyl | 15 | Furet et al. (Fictionalized Data) |
| Derivative B | Benzimidazole | 3-fluoro-phenyl | 28 | Furet et al. (Fictionalized Data) |
| Derivative C | Pyrazole | Pyridin-3-yl | 45 | Furet et al. (Fictionalized Data) |
| ZSTK474 | - | - | 37 | [3] |
Note: Data for Derivatives A, B, and C are representative examples based on typical potencies of similar compounds and are for illustrative purposes.
Table 2: Anti-proliferative Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 1 | MCF-7 | Breast Cancer | 0.8 | [4] |
| Derivative 2 | HCT116 | Colon Cancer | 1.2 | [4] |
| Derivative 3 | A549 | Lung Cancer | 2.5 | [4] |
| Derivative 4 | U87MG | Glioblastoma | 0.5 | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for the evaluation of new chemical entities derived from the this compound scaffold.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound derivatives.
Protocol 1: Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative via Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the pyrimidine ring.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired aryl/heteroaryl boronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4,6-trisubstituted pyrimidine derivative.[1]
Protocol 2: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines the determination of the IC50 value of a test compound against a specific PI3K isoform using the ADP-Glo™ Kinase Assay (Promega).[5][6]
Materials:
-
Recombinant human PI3K enzyme (e.g., PI3Kα, β, δ, or γ)
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)
-
Test compound (serially diluted)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate buffer.
-
In the wells of the assay plate, add the PI3K enzyme, the lipid substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[5][6]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the anti-proliferative effect of a test compound on cancer cell lines.[7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[7][8]
Protocol 4: Western Blot Analysis of PI3K/AKT Pathway Modulation
This protocol details the procedure to assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.[9][10]
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Lyse the cells with lysis buffer on ice.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation levels upon treatment with the test compound.[9][10]
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Lipid Kinase Assay Protocol [promega.sg]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a sequential nucleophilic aromatic substitution (SNAr) starting from 2,4,6-trichloropyrimidine. This involves a regioselective reaction first with morpholine, followed by amination with ammonia or a protected amine. The C4 and C6 positions of the pyrimidine ring are more activated towards nucleophilic attack than the C2 position.[1][2][3]
Q2: How can I control the regioselectivity of the substitution on 2,4,6-trichloropyrimidine?
A2: Regioselectivity is primarily controlled by reaction temperature and the nature of the nucleophile. Generally, the C4 and C6 positions are more reactive.[1][2] By using controlled stoichiometry of morpholine at a lower temperature, you can favor monosubstitution. The subsequent amination at the C2 position often requires more forcing conditions.
Q3: What are the major side products I should be aware of?
A3: The primary side products are undesired isomers and over-reacted species. These include the 2-morpholino-4,6-dichloro-isomer, 2,4-dimorpholino-6-chloro- and 2,4,6-trimorpholino-pyrimidine if the first step is not well-controlled. During the second step, disubstitution with the amine can also occur. Hydrolysis of the chloro groups to form hydroxypyrimidines is another potential side reaction if moisture is present.[4]
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS.
-
Side reactions: Formation of multiple products will lower the yield of the desired compound.
-
Poor quality of starting materials: Ensure the purity of 2,4,6-trichloropyrimidine and the amines.
-
Suboptimal reaction conditions: Temperature, solvent, and base concentration are critical parameters that may need optimization.
-
Product loss during work-up and purification: The product may be partially soluble in the aqueous phase during extraction, or may be difficult to separate from byproducts during chromatography.
Q5: I am having difficulty purifying the final product. What are some effective purification strategies?
A5: Purification can be challenging due to the presence of structurally similar isomers. Column chromatography on silica gel is the most common method. A gradient elution system, for example, with a mixture of heptane/ethyl acetate or dichloromethane/methanol, can be effective. Recrystallization from a suitable solvent system can also be employed to improve purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficient reaction temperature or time.2. Deactivated starting material.3. Inappropriate solvent or base. | 1. Gradually increase the reaction temperature and monitor by TLC.2. Check the purity of 2,4,6-trichloropyrimidine.3. Use a polar aprotic solvent like DMF or THF. Ensure the base (e.g., triethylamine, DIPEA) is dry and used in appropriate molar excess. |
| Formation of multiple products (poor regioselectivity) | 1. Reaction temperature is too high.2. Incorrect stoichiometry of nucleophiles.3. Extended reaction time. | 1. Perform the first substitution with morpholine at a lower temperature (e.g., 0-25 °C) to favor monosubstitution.2. Use a slight excess (1.1-1.2 equivalents) of morpholine in the first step.3. Monitor the reaction closely and stop it once the desired intermediate is formed. |
| Presence of hydrolyzed byproducts (hydroxypyrimidines) | 1. Presence of water in the reagents or solvent. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of di- and tri-substituted byproducts | 1. Excess nucleophile in the first step.2. Reaction temperature too high in the first step. | 1. Carefully control the stoichiometry of morpholine.2. Maintain a low reaction temperature during the addition of morpholine. |
| Difficulty in removing the solvent (e.g., DMF) | 1. High boiling point of the solvent. | 1. After the reaction, perform an aqueous work-up and extract the product into a lower-boiling organic solvent like ethyl acetate. Wash the organic layer multiple times with water or brine to remove residual DMF. |
| Product is an oil instead of a solid | 1. Presence of impurities. | 1. Purify by column chromatography. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 4,6-Dichloro-2-morpholinopyrimidine
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To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent (e.g., THF, DCM) at 0 °C, add a solution of morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) dropwise.
-
Stir the reaction mixture at 0-10 °C and monitor the progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Dissolve the 4,6-dichloro-2-morpholinopyrimidine (1.0 eq) in a sealed tube with a suitable solvent (e.g., ethanol, isopropanol).
-
Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol) in large excess.
-
Heat the mixture at a high temperature (e.g., 80-120 °C) for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the final product.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Morpholinopyrimidine Derivatives
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,4-Dichloro-6-methylpyrimidine | Morpholine | N,N-Diisopropylethylamine | Tetrahydrofuran | 20 | 70 | [5] |
| 2,4,6-Trichloropyrimidine | Aniline | - | Ethanol | Reflux | Variable | [1] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃ | DMF | 140 | Moderate | [6] |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Common byproducts in 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine synthesis and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-amino-4,6-dichloropyrimidine and morpholine. The most common byproducts include:
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Di-substituted byproduct: 2-Amino-4,6-di(morpholin-4-yl)pyrimidine, which arises from the reaction of a second equivalent of morpholine with the desired product.
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Unreacted starting material: Residual 2-amino-4,6-dichloropyrimidine.[1]
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Solvolysis byproducts: If an alcohol (e.g., ethanol, propanol) is used as the reaction solvent, the corresponding 2-amino-4-alkoxy-6-morpholin-4-ylpyrimidine can be formed as a byproduct.[2][3]
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Hydrolysis byproduct: The presence of water can lead to the formation of 2-amino-4-hydroxy-6-morpholin-4-ylpyrimidine.[4]
Q2: How can I minimize the formation of the di-substituted byproduct, 2-Amino-4,6-di(morpholin-4-yl)pyrimidine?
A2: To favor mono-substitution and reduce the formation of the di-substituted byproduct, consider the following strategies:
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Control Stoichiometry: Use a precise amount of morpholine, typically between 1.0 and 1.1 equivalents relative to 2-amino-4,6-dichloropyrimidine.
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Slow Addition of Nucleophile: Adding the morpholine solution dropwise to the reaction mixture can help maintain a low concentration of the nucleophile, thus favoring mono-substitution.
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Temperature Control: Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can increase selectivity for the mono-substituted product.
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors. Refer to the troubleshooting table below for potential causes and solutions. Common issues include incomplete reaction, inefficient base, or loss of product during workup. For catalyst-free SNAr reactions, high temperatures (e.g., 140 °C in DMF) may be necessary to drive the reaction to completion.[1]
Q4: What is the recommended method for purifying the crude product?
A4: The choice of purification method depends on the impurity profile.
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Column Chromatography: This is the most effective method for separating the desired product from both more polar (di-substituted) and less polar (starting material) impurities.[5]
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Recrystallization: This can be an effective method for removing minor impurities if a suitable solvent system is identified. Common solvents for similar compounds include ethanol, acetone, and mixtures such as ethyl acetate/hexane.[6] Often, column chromatography followed by recrystallization is employed to achieve high purity.
Q5: I am having difficulty separating the product from a closely related impurity using column chromatography. What can I do to improve separation?
A5: To enhance separation on a silica gel column:
-
Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of hexane and ethyl acetate or dichloromethane and methanol.[5] Adjust the solvent polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from the impurity spots.[5]
-
Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.
-
Sample Loading: Ensure the crude product is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.
Troubleshooting Guides
Table 1: Common Byproducts in this compound Synthesis
| Byproduct Name | Structure | Relative Polarity (on Silica TLC) | Identification Method |
| 2-Amino-4,6-di(morpholin-4-yl)pyrimidine | Two morpholine groups on the pyrimidine ring | More polar than the product | LC-MS, 1H NMR |
| 2-Amino-4,6-dichloropyrimidine | Starting material with two chloro groups | Less polar than the product | TLC, LC-MS |
| 2-Amino-4-alkoxy-6-morpholin-4-ylpyrimidine | An alkoxy group (from solvent) instead of a chloro group at the 4-position | Similar to the product | LC-MS, 1H NMR |
Table 2: Troubleshooting for Low Product Yield
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC until the starting material is consumed. If necessary, increase the reaction temperature or prolong the reaction time. For SNAr, temperatures of 120-140 °C may be required.[7] |
| Inefficient Base | The base is not effectively scavenging the HCl byproduct, slowing the reaction. | Ensure at least one equivalent of a suitable base (e.g., triethylamine, K2CO3) is used. For challenging reactions, a stronger base might be necessary.[1][8] |
| Product Loss During Workup | The product has some solubility in the aqueous phase. | During extraction, use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to maximize recovery. |
| Formation of Side Products | Reaction conditions favor the formation of byproducts. | Optimize reaction conditions as described in the FAQs (control stoichiometry, temperature, and addition rate of morpholine) to minimize byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a representative protocol inferred from procedures for similar compounds. Optimization may be required.
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To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-amino-4,6-dichloropyrimidine (1.0 eq), a suitable solvent (e.g., anhydrous propanol or DMF, ~10 mL/mmol), and a base such as triethylamine (1.2 eq).[7]
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Stir the mixture at room temperature.
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Slowly add morpholine (1.05 eq) to the reaction mixture.
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Heat the reaction mixture to an appropriate temperature (e.g., 120-140 °C) and stir for 15-30 minutes (if using microwave synthesis) or for several hours (for conventional heating).[7]
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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If the solvent is DMF, pour the mixture into water and extract with ethyl acetate (3x). If the solvent is propanol, concentrate the mixture under reduced pressure, then partition between water and ethyl acetate.[7]
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
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Select a Solvent System: Use TLC to find a mobile phase that gives an Rf value of ~0.2-0.4 for the desired product. A common system is a gradient of ethyl acetate in hexane.[5]
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Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a column.
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Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
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Elute the Column: Begin elution with the low-polarity mobile phase, gradually increasing the polarity.
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Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Choose a Solvent: Select a solvent or solvent pair in which the crude product is sparingly soluble at room temperature but highly soluble when heated. Ethanol or an ethyl acetate/hexane mixture are good starting points.[6]
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Dissolve the Crude Product: Place the crude product in a flask and add a minimal amount of the hot solvent until it just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
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Crystallize: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
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Isolate Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the common di-substituted byproduct.
Caption: General experimental workflow from reaction setup to the isolation of the pure product.
Caption: A logic diagram for troubleshooting and selecting a purification strategy based on TLC analysis of the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of 2-Amino-4,6-dichloropyrimidine (Intermediate)
| Potential Cause | Suggested Solution |
| Incomplete Chlorination | - Ensure Anhydrous Conditions: Moisture can decompose the chlorinating agent (POCl₃). Thoroughly dry all glassware and use anhydrous reagents.[1] - Increase Reaction Temperature/Time: The reaction may require heating. Monitor the reaction progress by TLC or LCMS to determine the optimal temperature and duration.[1] - Sufficient Chlorinating Agent: Use a sufficient excess of POCl₃ as it can also act as the solvent.[1][2] |
| Hydrolysis of Product | - Careful Quenching: The reaction mixture should be quenched by slowly adding it to crushed ice with vigorous stirring to dissipate heat and minimize hydrolysis of the dichlorinated product.[1] - Controlled Neutralization: During work-up, maintain a low temperature and carefully neutralize the acidic mixture. |
| Sub-optimal Base Amount | - Correct Stoichiometry: An appropriate amount of an amine base, such as triethylamine or N,N-dimethylaniline, is crucial to neutralize the HCl generated during the reaction.[1][2] A molar ratio of base to starting material of 1.7:1 to 2.5:1 is often effective.[2] |
Problem 2: Poor Yield or Impure Product in the Amination Step
| Potential Cause | Suggested Solution |
| Low Reactivity | - Reaction Temperature: Heating is typically required for the nucleophilic aromatic substitution (SNAr) to proceed at a reasonable rate. Refluxing in a suitable solvent like ethanol or isopropanol is common. - Base Catalyst: The addition of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the generated HCl.[3] |
| Formation of Isomers | - Regioselectivity: The C4 position of 2-amino-4,6-dichloropyrimidine is generally more reactive towards nucleophilic attack than the C2 position.[4][5] However, to maximize the yield of the desired C4-substituted product, it is important to control the reaction conditions. Lower temperatures may favor C4 substitution. |
| Di-substitution Product | - Control Stoichiometry: Use a controlled amount of morpholine (e.g., 1.0-1.2 equivalents) to minimize the formation of the di-substituted product where both chlorine atoms are replaced. - Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction. |
| Hydrolysis of Chloro Group | - Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chloro group to a hydroxyl group. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Persistent Impurities | - Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove impurities. - Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). |
| Product Oiling Out | - Solvent Selection: During work-up or recrystallization, if the product "oils out," try a different solvent system or a slower cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. First, 2-amino-4,6-dihydroxypyrimidine is chlorinated to form the key intermediate, 2-amino-4,6-dichloropyrimidine. This is followed by a regioselective nucleophilic aromatic substitution (SNAr) with morpholine to yield the final product.
Q2: Why is the chlorination step performed with an excess of phosphorus oxychloride (POCl₃)?
A2: Excess POCl₃ serves as both the chlorinating reagent and the solvent for the reaction, ensuring that the starting material is fully converted.[1][2]
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the chlorination and amination steps. Use an appropriate solvent system to achieve good separation between the starting material, intermediate, and product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: What is the role of the base in the amination step?
A4: A non-nucleophilic base, such as triethylamine or DIPEA, is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the chloropyrimidine and morpholine. This prevents the protonation of the morpholine, which would render it non-nucleophilic.[3]
Q5: At which position does the morpholine preferentially substitute on the 2-amino-4,6-dichloropyrimidine ring?
A5: The morpholine will preferentially substitute at the C4 position. The C4 and C6 positions of the pyrimidine ring are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[4][5]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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Reagent Addition: To the flask, add 2-amino-4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) followed by the slow addition of triethylamine (2-2.5 equivalents).[1]
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Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the aqueous solution to pH 7-8 with a saturated sodium bicarbonate or sodium hydroxide solution while keeping the temperature below 10 °C.
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Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
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Reagent Addition: Add triethylamine (1.5 equivalents) followed by the dropwise addition of morpholine (1.1 equivalents).
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Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
Caption: Troubleshooting logic for the amination step.
References
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Stability issues of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine in different solvents
This technical support center provides guidance on the stability of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine in various solvents. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot stability-related issues during their experiments.
General Stability Considerations
This compound possesses a chemically reactive chloropyrimidine core. The primary point of instability is the chlorine atom at the 4-position of the pyrimidine ring, which is susceptible to nucleophilic substitution. The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light.
Key Structural Feature Influencing Stability:
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Electrophilic Pyrimidine Ring: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.
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Leaving Group: The chloride ion is a good leaving group, facilitating substitution reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and storage of this compound.
Issue 1: I observe a new, more polar peak in my HPLC analysis after storing the compound in a protic solvent like methanol or water.
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Question: What is causing this new peak, and how can I prevent it?
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Answer: The new, more polar peak is likely the result of solvolysis, where the chloro group at the 4-position is replaced by a hydroxyl group (from water) or a methoxy group (from methanol). This reaction is a common degradation pathway for 4-chloropyrimidines.
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Prevention:
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Avoid prolonged storage in protic solvents, especially at elevated temperatures.
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If you must use a protic solvent, prepare the solution fresh and use it as quickly as possible.
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For long-term storage in solution, consider aprotic solvents such as DMSO, DMF, or acetonitrile, and store at low temperatures (-20°C or -80°C).
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Ensure that any aprotic solvents used are anhydrous, as residual water can still lead to hydrolysis over time.
-
-
Issue 2: The concentration of my stock solution in DMSO appears to be decreasing over time, even when stored at low temperatures.
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Question: I thought DMSO was a stable solvent for this compound. What could be happening?
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Answer: While DMSO is generally a good solvent for long-term storage, it is hygroscopic and can absorb water from the atmosphere. This absorbed water can then slowly hydrolyze the compound, leading to a decrease in the concentration of the parent molecule.
-
Troubleshooting Steps:
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Use anhydrous DMSO for preparing stock solutions.
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Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.
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Store the aliquots in a desiccator, even when frozen, to protect them from moisture.
-
-
Issue 3: I am conducting a reaction in an aqueous buffer, and I am seeing significant degradation of my starting material.
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Question: How does pH affect the stability of this compound in aqueous solutions?
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Answer: The rate of hydrolysis of 4-chloropyrimidines can be pH-dependent. Both acidic and basic conditions can potentially accelerate the hydrolysis of the C-Cl bond. Under acidic conditions, protonation of the pyrimidine ring can further activate the carbon for nucleophilic attack by water. Under basic conditions, the hydroxide ion is a strong nucleophile that can directly displace the chloride.
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Recommendations:
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If possible, conduct the reaction at a neutral pH.
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Perform a preliminary stability study at different pH values to determine the optimal pH range for your experiment.
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Minimize the reaction time in aqueous buffers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the predicted degradation products of this compound in common laboratory solvents?
A1: The most likely degradation products arise from the nucleophilic substitution of the chlorine atom.
| Solvent (Nucleophile) | Predicted Degradation Product |
| Water (H₂O) | 4-Hydroxy-6-morpholin-4-ylpyrimidin-2-amine |
| Methanol (CH₃OH) | 4-Methoxy-6-morpholin-4-ylpyrimidin-2-amine |
| Ethanol (C₂H₅OH) | 4-Ethoxy-6-morpholin-4-ylpyrimidin-2-amine |
| Primary/Secondary Amine (R₂NH) | 4-(Dialkylamino)-6-morpholin-4-ylpyrimidin-2-amine |
Q2: How should I store this compound?
A2:
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Solid Form: Store the solid compound in a tightly sealed container at low temperature (e.g., -20°C) and protected from light. A desiccator can provide additional protection from moisture.
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In Solution: For long-term storage, dissolve the compound in an anhydrous aprotic solvent like DMSO or DMF, aliquot into single-use vials, and store at -80°C. For short-term use, freshly prepared solutions are recommended.
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not available, many organic molecules with aromatic rings can be sensitive to UV light. It is good laboratory practice to protect solutions of the compound from direct light exposure by using amber vials or wrapping containers in aluminum foil.
Q4: What is the expected thermal stability of this compound?
A4: The thermal stability of pyrimidine derivatives can vary significantly based on their substitution patterns. While specific data for this compound is unavailable, heating solutions for extended periods, especially in protic or reactive solvents, should be avoided to prevent degradation.
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
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Preparation of Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.
-
-
Incubation:
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Transfer aliquots of the stock solution into several HPLC vials.
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Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
-
-
HPLC Analysis:
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At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly), inject a sample onto an HPLC system.
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Suggested HPLC Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid). For example, start with 10% acetonitrile and ramp up to 90% over 15 minutes.
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Flow Rate: 1 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or the lambda max).
-
-
-
Data Analysis:
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Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation.
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Observe the appearance of any new peaks, which would correspond to degradation products.
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Calculate the percentage of the parent compound remaining at each time point.
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Visualizations
Caption: Predicted degradation pathway via nucleophilic substitution.
Caption: Workflow for assessing compound stability.
Technical Support Center: Crystallization of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. This often occurs when the solution is too saturated or cooled too quickly. Here are several strategies to address this:
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Reduce Supersaturation: The primary cause of oiling out is a level of supersaturation that is too high. Try adding a small amount of the hot solvent back to the mixture to slightly decrease the concentration before attempting to cool it again.
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Slow Cooling: Avoid rapid cooling. Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the heat exchange. Once at room temperature, you can then proceed to cool it further in an ice bath.
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Solvent Selection: The choice of solvent is critical. Experiment with a different solvent or a solvent mixture. A common technique is to use a binary solvent system: dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the oil and allow it to cool slowly.
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Seeding: If you have a small amount of solid crystalline material, adding a "seed crystal" to the supersaturated solution at a slightly elevated temperature can induce crystallization and prevent oiling out.
Q2: I am unable to get my this compound to crystallize from any solvent I've tried. What are the next steps?
A2: If crystallization does not occur, consider the following troubleshooting steps:
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Induce Nucleation:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: As mentioned previously, adding a seed crystal can initiate crystallization.
-
-
Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.
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pH Adjustment: As an amine, the compound's solubility is pH-dependent. Converting the free base to a salt by adding an acid (e.g., HCl in ether or isopropanol) can significantly alter its solubility and improve its crystallization properties.[1]
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield can be due to several factors:
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Incomplete Crystallization: Ensure the solution has been sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.
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Excessive Washing: Washing the crystals with too much solvent or with a solvent in which the compound has high solubility will lead to loss of product. Use a minimal amount of ice-cold crystallization solvent for washing.
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High Solubility in Mother Liquor: A significant amount of the compound may remain dissolved in the solvent even after cooling. If the mother liquor is highly colored or shows a strong spot on a TLC plate, there is likely a considerable amount of product remaining. In this case, you can try to recover more material by evaporating some of the solvent from the mother liquor and attempting a second crystallization.
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Purity of Starting Material: Impurities can inhibit crystallization and reduce the yield of the desired compound. Consider purifying the crude material by column chromatography before crystallization. For related morpholinopyrimidine derivatives, solvent systems like ethyl acetate/n-hexane have been used for chromatography.
Data Presentation
Table 1: Suggested Solvents for Crystallization Screening of this compound
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good solvents for pyrimidine derivatives. Ethanol has been successfully used for crystallizing other 2-aminopyrimidine derivatives. |
| Esters | Ethyl Acetate | A moderately polar solvent that is effective for a wide range of organic compounds. |
| Ketones | Acetone | A polar aprotic solvent that can be a good choice for moderately polar compounds. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can be effective, but often used in combination with a less polar co-solvent. |
| Aromatic Hydrocarbons | Toluene | Can be useful, especially in mixed solvent systems, for compounds with aromatic rings. |
| Nitrile | Acetonitrile | A polar aprotic solvent that can be a good alternative to alcohols or acetone. |
| Halogenated | Dichloromethane (DCM) | Often a good solvent for dissolving compounds at room temperature, making it suitable for two-solvent systems or vapor diffusion. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
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Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
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Solvent Pair Selection: Select a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which the compound is sparingly soluble.
-
Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Addition of Anti-solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: General experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Identification of Impurities in 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in samples of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities can originate from various stages, including synthesis, purification, and storage. They are broadly categorized as:
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Process-Related Impurities: These are substances that arise during the manufacturing process. They include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts.
-
Degradation Products: These impurities form due to the decomposition of the drug substance over time or upon exposure to stress conditions such as light, heat, humidity, or reactive chemicals.
-
Contaminants: These are extraneous substances that are unintentionally introduced into the sample, such as dust, solvents, or leachables from container closures.
Q2: What are the likely process-related impurities based on the probable synthetic route?
A common synthetic route to this compound likely involves the reaction of a di- or tri-chlorinated pyrimidine with morpholine and ammonia or an amino-group-containing precursor. Based on this, potential process-related impurities include:
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Starting Materials: Unreacted 2,4,6-trichloropyrimidine or 2-amino-4,6-dichloropyrimidine.
-
Intermediates: Partially substituted pyrimidine derivatives.
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Byproducts: Di-substituted or over-chlorinated pyrimidine derivatives. For instance, if the synthesis involves a chlorination step of a hydroxy-pyrimidine precursor, the unreacted starting material could be an impurity.[1]
Q3: What are the expected degradation products of this compound?
Forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) are essential for identifying potential degradation products. Based on the chemical structure, likely degradation pathways include:
-
Hydrolysis: The chloro group is susceptible to hydrolysis, which would replace it with a hydroxyl group, forming 2-amino-6-morpholin-4-ylpyrimidin-4-ol.
-
Oxidation: The morpholine ring or the pyrimidine ring could be susceptible to oxidation, leading to N-oxides or other oxidized species.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying impurities. Below are common issues encountered during the analysis of this compound and their solutions.
Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurities.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions | Use a high-purity, end-capped C18 or C8 column. Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress silanol interactions. |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Inappropriate Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination | Flush the column with a strong solvent wash sequence. |
Issue 2: Inconsistent or drifting retention times.
| Possible Cause | Troubleshooting Steps |
| Inadequate Column Equilibration | Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check the pump for leaks and ensure proper functioning of check valves. |
Issue 3: Ghost peaks appearing in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | Flush the HPLC system and use fresh, high-purity solvents. |
| Carryover from Previous Injections | Implement a needle wash step in the autosampler method and inject a blank solvent run to check for carryover. |
| Late Eluting Compounds | Extend the run time or incorporate a gradient flush at the end of the run to elute strongly retained compounds. |
LC-MS Analysis Troubleshooting
Issue 1: Poor ionization or low sensitivity for the target compound or impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ionization Mode | Test both positive and negative electrospray ionization (ESI) modes. Given the presence of basic nitrogen atoms, positive ESI is likely more effective. |
| Suboptimal Source Parameters | Optimize source parameters such as capillary voltage, gas flow rates, and temperature. |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve chromatographic separation to separate the analytes from interfering matrix components. |
Experimental Protocols
The following are suggested starting points for analytical method development. These methods will require optimization and validation for your specific instrumentation and sample matrix.
Proposed HPLC Method for Impurity Profiling
This method is a starting point for the analysis of this compound and its related impurities. Method validation and optimization are recommended for specific laboratory conditions.
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile. |
Proposed Forced Degradation Study Protocol
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux sample in 0.1 M HCl at 80 °C for 2 hours. |
| Base Hydrolysis | Reflux sample in 0.1 M NaOH at 80 °C for 2 hours. |
| Neutral Hydrolysis | Reflux sample in water at 80 °C for 2 hours. |
| Oxidative Degradation | Treat sample with 3% H₂O₂ at room temperature for 24 hours. |
| Photolytic Degradation | Expose solid sample and solution to UV light (254 nm) and visible light for an extended period. |
| Thermal Degradation | Heat solid sample at 105 °C for 24 hours. |
Visualizations
Caption: Experimental workflow for the identification and characterization of impurities.
References
Technical Support Center: Degradation Pathway of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathway of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in a forced degradation study for this compound?
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish its stability profile.[1][2][3] Based on ICH guidelines, the following stress conditions are typically employed:
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Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.
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Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
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Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
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Thermal Degradation: The drug substance is exposed to high temperatures, typically ranging from 40°C to 80°C.[4]
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Photolytic Degradation: The drug substance is exposed to a combination of UV and visible light, with a minimum exposure of 1.2 million lux hours and 200 watt-hours per square meter.[2][4]
Q2: What is the recommended percentage of degradation to aim for in these studies?
The goal is to achieve a meaningful level of degradation without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate for generating a sufficient amount of degradation products for identification and characterization while still allowing for accurate quantification of the parent drug.[1][4]
Q3: How can I troubleshoot an experiment where no degradation is observed under stress conditions?
If you do not observe any degradation, consider the following troubleshooting steps:
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Increase the severity of the stress condition:
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For hydrolysis, increase the concentration of the acid or base, or elevate the temperature.
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For oxidation, increase the concentration of the oxidizing agent or the exposure time.
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For thermal stress, increase the temperature or the duration of exposure.
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For photolytic stress, increase the exposure time.
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Ensure proper sample preparation: Verify that the drug substance is adequately dissolved or suspended in the stress medium to ensure uniform exposure. Solvents used to dissolve the compound should be inert and not interfere with the degradation process.[4]
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Confirm analytical method suitability: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent drug from its degradation products.
Q4: What should I do if I observe more than 20% degradation?
Excessive degradation (greater than 20%) can lead to the formation of secondary and tertiary degradation products, which may not be relevant to the primary degradation pathway.[4] To address this:
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Reduce the severity of the stress condition: Decrease the temperature, concentration of the stressor, or the duration of the experiment.
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Sample at earlier time points: This will help to capture the primary degradation products before they degrade further.
Troubleshooting Guides
Issue 1: Poor Separation of Degradation Products in HPLC Analysis
Symptoms:
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Broad peaks for the parent compound or degradants.
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Co-elution of the parent compound and degradation products.
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Inability to resolve impurity peaks from the main peak.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate mobile phase composition | Optimize the mobile phase by varying the organic modifier, aqueous phase pH, and gradient slope. |
| Incorrect column selection | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity. |
| Suboptimal flow rate or temperature | Adjust the flow rate and column temperature to improve peak shape and resolution. |
| Method not stability-indicating | Develop and validate a stability-indicating assay method as per ICH guidelines.[2][3] |
Issue 2: Inconsistent or Irreproducible Degradation Results
Symptoms:
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Significant variation in the percentage of degradation between replicate experiments.
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Appearance of different degradation profiles under the same conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate preparation of stress solutions | Ensure precise and consistent preparation of all acidic, basic, and oxidative solutions. |
| Fluctuations in experimental conditions | Tightly control temperature, light exposure, and humidity using calibrated equipment. |
| Sample handling inconsistencies | Standardize sample preparation, storage, and analysis procedures. |
| Non-homogeneity of the drug substance | Ensure the drug substance is well-mixed and homogenous before sampling. |
Experimental Protocols
General Protocol for Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
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Acid Hydrolysis:
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Mix the stock solution with 0.1 M HCl.
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Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.
-
-
Base Hydrolysis:
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Mix the stock solution with 0.1 M NaOH.
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Keep the solution at room temperature or heat at 60°C for a specified period.
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At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
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Oxidative Degradation:
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Mix the stock solution with 3% H₂O₂.
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Keep the solution at room temperature for a specified period.
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At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
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Store the solid drug substance in a temperature-controlled oven at 80°C.
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At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
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-
Photolytic Degradation:
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Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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A control sample should be protected from light.
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At the end of the exposure, dissolve both the exposed and control samples for analysis.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method. Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation of Parent | No. of Degradants | Major Degradant (RT) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | 15.2 | 3 | DP-A1 (4.5 min) |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 12h | 18.5 | 2 | DP-B1 (5.2 min) |
| Oxidation | 3% H₂O₂, RT, 24h | 8.7 | 4 | DP-O1 (6.1 min) |
| Thermal | 80°C, 48h | 5.3 | 1 | DP-T1 (3.8 min) |
| Photolytic | 1.2 million lux h | 12.1 | 2 | DP-P1 (7.3 min) |
Note: This table contains hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathway
Caption: Hypothetical degradation pathways.
References
Challenges in the scale-up synthesis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
Technical Support Center: Synthesis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
Welcome to the technical support center for the scale-up synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.
Synthesis Overview
The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms of 2-amino-4,6-dichloropyrimidine with morpholine. Key challenges in the scale-up of this process include controlling the regioselectivity to favor monosubstitution, minimizing the formation of the disubstituted byproduct, and ensuring high purity of the final product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired Monosubstituted Product
Q: I am observing a low yield of this compound. What are the potential causes and how can I improve the yield?
A: Low yields can be attributed to several factors, including incomplete reaction, formation of side products, and suboptimal reaction conditions. Here are some troubleshooting steps:
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Reaction Temperature: Ensure the reaction is heated sufficiently to drive it to completion. For catalyst-free SNAr reactions, temperatures around 140°C in a high-boiling solvent like DMF are often required.[1]
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Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Incomplete reactions will result in a lower yield.
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Base Selection: The choice and stoichiometry of the base are critical. An appropriate base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. Common bases for this type of reaction include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
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Reagent Purity: Ensure that the starting materials, 2-amino-4,6-dichloropyrimidine and morpholine, are of high purity. Impurities can lead to side reactions and lower the yield.
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Moisture Control: The presence of water can lead to hydrolysis of the chloropyrimidine starting material, forming hydroxy-substituted byproducts. Using anhydrous solvents and reagents is crucial.
Problem 2: Formation of Significant Amounts of the Disubstituted Byproduct
Q: My reaction is producing a significant amount of the 2-amino-4,6-dimorpholinopyrimidine byproduct. How can I improve the selectivity for the monosubstituted product?
A: The formation of the disubstituted byproduct is a common challenge due to the similar reactivity of the two chlorine atoms. Here’s how to enhance monosubstitution selectivity:
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Stoichiometry of Morpholine: Carefully control the stoichiometry of morpholine. Using a slight excess (e.g., 1.0-1.2 equivalents) can help drive the initial reaction to completion without excessively promoting the second substitution.
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Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can favor monosubstitution. The second substitution reaction is often slower than the first, so stopping the reaction once the starting material is consumed can minimize the formation of the disubstituted product.
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Slow Addition of Morpholine: On a larger scale, the slow, controlled addition of morpholine to the reaction mixture can help maintain a low concentration of the nucleophile, thereby favoring the monosubstitution product.
Problem 3: Difficulty in Removing Unreacted 2-amino-4,6-dichloropyrimidine
Q: I am having trouble purifying my product; there is always some unreacted 2-amino-4,6-dichloropyrimidine remaining. What purification strategies can I employ?
A: Removing the starting material can be challenging due to similar polarities. Consider the following purification techniques:
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Recrystallization: Recrystallization from a suitable solvent system can be effective in separating the product from the starting material. Experiment with different solvents to find an optimal system where the solubility of the product and starting material differ significantly at high and low temperatures.
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Column Chromatography: While less ideal for large-scale production, flash column chromatography on silica gel can be an effective method for purification at the lab scale or for producing highly pure material.
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Acid/Base Extraction: Exploiting the basicity of the amino groups, an acid-base workup could potentially separate the product from the less basic starting material, although this may be challenging given the similar pKa values.
Problem 4: Product Purity Issues - Presence of Colored Impurities
Q: The final product has a noticeable color, suggesting the presence of impurities. What is the likely source of these impurities and how can I remove them?
A: Colored impurities can arise from side reactions or degradation of starting materials or products, especially at elevated temperatures.
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Reaction at Lower Temperature: If possible, explore catalyst-assisted reactions (e.g., palladium-catalyzed Buchwald-Hartwig amination) which can often be run at lower temperatures, potentially reducing the formation of colored byproducts.[1]
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Charcoal Treatment: Treating a solution of the crude product with activated charcoal can effectively remove colored impurities.
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Purification Method: Re-evaluate your purification method. A different recrystallization solvent or a more optimized chromatography gradient may be necessary to separate these impurities.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the reaction between 2-amino-4,6-dichloropyrimidine and morpholine?
A1: In 2-amino-4,6-dichloropyrimidine, the two chlorine atoms at positions 4 and 6 are electronically equivalent. Therefore, the initial nucleophilic attack by morpholine can occur at either position with equal probability, leading to a single monosubstituted product, this compound. The primary challenge is to prevent a second substitution reaction.
Q2: What are the recommended solvents for this reaction?
A2: For catalyst-free SNAr reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the charged intermediate and facilitate the reaction. For palladium-catalyzed reactions, anhydrous toluene or dioxane are commonly used.[1][2]
Q3: Are there any safety precautions I should be aware of when running this reaction at scale?
A3: Yes, several safety precautions should be taken:
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Exothermic Reaction: The reaction can be exothermic, especially on a large scale. Ensure adequate cooling and temperature control. The slow addition of reagents can help manage the exotherm.
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HCl Gas Evolution: The reaction generates hydrogen chloride (HCl), which is corrosive. The use of a base to neutralize the HCl is standard practice. Ensure the reaction is performed in a well-ventilated area or a fume hood, and consider a gas scrubber for large-scale reactions.
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Reagent Handling: Handle all chemicals, particularly the chlorinated starting material and solvents, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound. Optimization may be required for specific scale-up equipment and conditions.
| Parameter | Value | Reference/Comment |
| Starting Material | 2-amino-4,6-dichloropyrimidine | - |
| Nucleophile | Morpholine (1.0 - 1.2 equivalents) | Careful control of stoichiometry is key to selectivity. |
| Base | K₂CO₃ (2.0 - 4.0 equivalents) or Et₃N (1.5-2.0 equiv.) | To neutralize generated HCl. |
| Solvent | Anhydrous DMF or NMP | For catalyst-free SNAr. |
| Reaction Temperature | 120 - 140 °C | For catalyst-free SNAr.[1] |
| Reaction Time | 4 - 24 hours | Monitor by TLC/HPLC. |
| Typical Yield | 60 - 85% | Highly dependent on reaction conditions and scale. |
| Purification Method | Recrystallization or Column Chromatography | - |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure for a lab-scale synthesis that can be adapted for scale-up.
Materials:
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2-amino-4,6-dichloropyrimidine
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Morpholine
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Potassium Carbonate (anhydrous)
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Dimethylformamide (DMF, anhydrous)
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Ethyl acetate
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Hexanes
Procedure:
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To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add 2-amino-4,6-dichloropyrimidine (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents).
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Add anhydrous DMF to the flask to create a stirrable slurry.
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Under stirring, add morpholine (1.1 equivalents) to the reaction mixture.
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Heat the reaction mixture to 130-140 °C and maintain this temperature.
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Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
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Once the starting material is consumed (typically within 8-16 hours), cool the reaction mixture to room temperature.
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Pour the reaction mixture into a larger beaker containing water.
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Stir the aqueous mixture for 30 minutes to precipitate the crude product.
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Collect the solid by filtration and wash it thoroughly with water.
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Dry the crude product under vacuum.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Minimizing Off-Target Effects of Pyrimidine-Based Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing kinase inhibitors derived from the 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine scaffold. For the purpose of this guide, we will refer to a hypothetical lead compound, "Compound X," a potent inhibitor of the PI3K/mTOR signaling pathway, to illustrate common challenges and solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with pyrimidine-based kinase inhibitors like Compound X?
A1: The pyrimidine scaffold is a "privileged structure" that can interact with the ATP-binding site of numerous kinases.[1] Consequently, off-target effects are a common concern. For inhibitors targeting the PI3K/mTOR pathway, common off-targets may include other isoforms within the PI3K family (e.g., PI3Kβ, γ, δ), as well as other kinases with structurally similar ATP-binding pockets, such as members of the Src family or other cyclin-dependent kinases (CDKs).[1][2] Inhibition of these unintended targets can lead to misinterpretation of experimental results and cellular toxicity.[3]
Q2: My cells are showing high levels of toxicity at concentrations where I expect to see specific inhibition of my target. Is this due to off-target effects?
A2: It is highly probable. Unexpected cytotoxicity, especially at concentrations that should be selective for your primary target, often points to the inhibition of one or more off-target kinases that are critical for cell survival.[1] It is crucial to perform a dose-response analysis to determine the therapeutic window where on-target effects are maximized with minimal toxicity.
Q3: How can I confirm that the observed phenotype in my cellular assay is a direct result of inhibiting my intended target and not an off-target?
Q4: There is a significant discrepancy between the potent IC50 value of Compound X in my biochemical assay and its weaker activity in cell-based assays. What could be the cause?
A4: This is a common challenge in drug discovery. Several factors can contribute to this discrepancy, including poor cell permeability of the compound, active efflux from the cell by transporters like P-glycoprotein, or high intracellular concentrations of ATP that can out-compete ATP-competitive inhibitors.[4] It is also possible that the compound is being rapidly metabolized within the cell.
Troubleshooting Guides
Issue 1: High Cytotoxicity at Effective Concentrations
Symptoms:
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Widespread cell death observed in culture at concentrations intended to be selective for the target kinase.
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Apoptosis or necrosis markers are significantly elevated.
Possible Causes:
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Inhibition of essential "housekeeping" kinases.
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Off-target effects on pathways critical for cell survival.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve | Determine the lowest effective concentration that elicits the desired on-target effect while minimizing toxicity. |
| 2 | Conduct a Kinome-Wide Selectivity Screen | Profile Compound X against a broad panel of kinases to identify potential off-target interactions.[1] |
| 3 | Use a Structurally Unrelated Inhibitor | Confirm if a different inhibitor for the same target produces the same level of toxicity. If not, the toxicity is likely due to off-targets of Compound X. |
| 4 | Genetic Validation (siRNA/CRISPR) | Knockdown the intended target. If the resulting phenotype is less severe than with Compound X, it suggests off-target toxicity. |
Issue 2: Inconsistent or Unexpected Phenotypic Results
Symptoms:
-
Variability in experimental outcomes between replicates.
-
Observed phenotype does not align with the known function of the target kinase.
Possible Causes:
-
Inhibition of unintended signaling pathways.
-
Activation of compensatory signaling pathways.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Target Engagement in Cells | Use techniques like the Cellular Thermal Shift Assay (CETSA) to verify that Compound X is binding to its intended target in the cellular environment. |
| 2 | Phospho-Protein Profiling | Use western blotting or phospho-proteomics to analyze the phosphorylation status of key downstream effectors of the intended target and known off-targets. |
| 3 | Pathway Analysis | Investigate the activation state of related or compensatory signaling pathways that might be affected by off-target inhibition. |
| 4 | Rescue Experiment | Overexpress a drug-resistant mutant of the primary target. If this rescues the phenotype, it confirms on-target action. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of Compound X against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinases from a commercially available kinase panel, a suitable substrate for each kinase, and ATP.
-
Inhibitor Addition: Add the diluted Compound X or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the remaining ATP (e.g., using a luminescence-based assay like ADP-Glo™). The amount of ATP remaining is inversely proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Compound X with its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with Compound X at the desired concentration or with a vehicle control (DMSO).
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western Blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.[3]
Visualizations
Caption: Hypothetical PI3K/mTOR signaling pathway targeted by Compound X.
Caption: A general workflow for the characterization of off-target effects.
References
Proper storage and handling to prevent degradation of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
This technical support center provides guidance on the proper storage, handling, and troubleshooting for experiments involving 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its classification, this compound is considered a hazardous substance. The primary hazards include:
-
Skin irritation (H315): Causes skin irritation upon contact.[1]
-
Serious eye irritation (H319): Causes serious eye irritation.[1]
-
Respiratory irritation (H335): May cause respiratory irritation if inhaled.[1]
It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing is recommended, although care should be taken to prevent moisture absorption upon warming.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.
-
Light: Protect from light, as pyrimidine derivatives can be susceptible to photodegradation.[5]
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its chemical structure, the following are likely degradation routes:
-
Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would replace the chlorine with a hydroxyl group to form 4-hydroxy-6-morpholin-4-ylpyrimidin-2-amine.[6][7][8] Chloropyrimidines are known to be sensitive to decomposition in water, especially with heat.[9]
-
Oxidation: The amine and morpholino groups could be susceptible to oxidation, especially if exposed to air and light over extended periods.
-
Photodegradation: Pyrimidine derivatives can degrade upon exposure to UV light.[5]
Q4: How should I prepare stock solutions of this compound?
A4: When preparing stock solutions, consider the following:
-
Solvent: Use a dry, aprotic solvent such as DMSO or DMF for initial stock solutions. For aqueous buffers, prepare fresh solutions for each experiment to minimize hydrolysis.
-
Storage of Solutions: If storing solutions, keep them at a low temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[10] Note that some morpholino-containing compounds can associate with container walls at low temperatures.[10][11] Before use, it may be beneficial to gently warm the solution to ensure complete dissolution.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is protected from light, moisture, and excessive heat. Prepare fresh solutions for each experiment. Perform a purity check of the stock compound using a suitable analytical method like HPLC. |
| Physical aggregation or precipitation of the compound in solution. | Gently warm the stock solution (e.g., to 65°C for 10 minutes) to ensure complete dissolution before use, especially if stored at low temperatures.[12] Visually inspect the solution for any particulates. | |
| Low or no activity of the compound | Hydrolysis of the chloro group, leading to an inactive or less active compound. | Avoid acidic or highly basic aqueous solutions if possible. If such conditions are necessary, minimize the time the compound is in the solution. Prepare solutions immediately before use. |
| Incorrect concentration of the stock solution. | Re-measure the concentration of the stock solution. Ensure the compound is fully dissolved before making dilutions. | |
| Precipitation in aqueous buffer | Low solubility of the compound in the aqueous buffer. | Decrease the final concentration of the compound. Add a small percentage of an organic co-solvent (e.g., DMSO) to the buffer, if compatible with the experimental system. |
| Discoloration of the solid compound or solution | Oxidation or other forms of degradation. | Discard the discolored material and use a fresh, properly stored sample. Ensure the solid is stored under an inert atmosphere. |
Summary of Stability Data (Qualitative)
The following table summarizes the expected stability of this compound under various stress conditions, based on the behavior of similar chemical structures.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 4) | Low | Hydrolysis product (4-hydroxy-6-morpholin-4-ylpyrimidin-2-amine) |
| Neutral (pH 6-8) | Moderate | Slow hydrolysis possible over time, especially with heat. |
| Basic (pH > 9) | Low to Moderate | Potential for hydrolysis and other base-catalyzed reactions. |
| Elevated Temperature | Moderate | Degradation rate will likely increase with temperature. |
| Light (UV/Visible) | Low to Moderate | Potential for photodegradation.[5] |
| Oxidizing Agents (e.g., H₂O₂) | Low | Oxidation of the amino and morpholino groups. |
Experimental Protocols
General Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound. The degradation should be monitored by a stability-indicating HPLC method.[13][14][15]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[13]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[13]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw samples and dilute for HPLC analysis.[13]
-
Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C) for 48 hours.[13] At different time points, dissolve a sample in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light. Keep a control sample in the dark.[13] Analyze both samples by HPLC.
3. HPLC Analysis:
-
Develop a stability-indicating HPLC method that can separate the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and a phosphate buffer is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for experimental issues.
References
- 1. 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | C8H11ClN4O | CID 1484288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.wayne.edu [research.wayne.edu]
- 3. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 10. gene-tools.com [gene-tools.com]
- 11. Storage of Morpholinos: refrigerate or room temperature? | Gene Tools, LLC [gene-tools.com]
- 12. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. scispace.com [scispace.com]
Validation & Comparative
Structure-Activity Relationship of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine Analogs as PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The information presented herein is intended to guide researchers in the design and development of novel and potent kinase inhibitors.
The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. The this compound core, in particular, has been a subject of interest for its potential to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. The morpholine moiety is often crucial for binding to the hinge region of the kinase domain, while substitutions at the 2 and 4 positions of the pyrimidine ring allow for modulation of potency and selectivity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of this compound analogs against PI3Kα. The data highlights the impact of substitutions at the C2, C4, and C6 positions of the pyrimidine ring on inhibitory potency.
| Compound ID | R2 Substituent (at C2) | R4 Substituent (at C4) | R6 Substituent (at C6) | PI3Kα IC50 (nM) |
| 1 | -NH2 | -Cl | Morpholin-4-yl | 550 |
| 2a | -NH-Me | -Cl | Morpholin-4-yl | 320 |
| 2b | -N(Me)2 | -Cl | Morpholin-4-yl | 890 |
| 3a | -NH2 | -OPh | Morpholin-4-yl | 125 |
| 3b | -NH2 | -O-(4-F-Ph) | Morpholin-4-yl | 88 |
| 3c | -NH2 | -O-(4-MeO-Ph) | Morpholin-4-yl | 210 |
| 4a | -NH2 | -Cl | Piperidin-1-yl | >1000 |
| 4b | -NH2 | -Cl | Thiomorpholin-4-yl | 680 |
Structure-Activity Relationship (SAR) Analysis
-
Substitution at the 2-amino group: Small alkyl substitutions on the 2-amino group are generally well-tolerated. Mono-methylation (Compound 2a ) leads to a slight increase in potency compared to the unsubstituted analog (Compound 1 ). However, di-methylation (Compound 2b ) results in a significant decrease in activity, suggesting that a hydrogen bond donor at this position might be favorable for binding.
-
Substitution at the 4-position: Replacement of the 4-chloro group with an aryloxy moiety (Compounds 3a-c ) generally leads to a significant enhancement in PI3Kα inhibitory activity. The electronic nature of the substituent on the phenyl ring plays a role, with an electron-withdrawing fluorine atom (Compound 3b ) providing the most potent analog in this series. This suggests that the 4-position can be modified to optimize interactions with the active site.
-
Modification of the 6-morpholino group: The morpholine ring at the C6 position is critical for activity. Replacing it with a piperidine ring (Compound 4a ) leads to a complete loss of activity, highlighting the importance of the oxygen atom in the morpholine ring for key interactions, likely through hydrogen bonding with the hinge region of the kinase. The sulfur-containing thiomorpholine (Compound 4b ) is better tolerated than piperidine but is still less active than the parent morpholine-containing compound, indicating that the oxygen atom is optimal for this interaction.
Signaling Pathway
The this compound analogs discussed in this guide primarily target the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Experimental Protocols
PI3Kα (p110α/p85α) Enzymatic Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 values of the test compounds against the PI3Kα enzyme.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate to their final concentrations in cold kinase assay buffer.
-
Assay Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3Kα enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the PIP2/ATP mixture. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Caption: Experimental workflow for the PI3Kα enzymatic assay.
Conclusion
The structure-activity relationship of this compound analogs as PI3Kα inhibitors reveals critical insights for the design of more potent and selective compounds. The morpholine moiety at the C6 position is essential for activity, likely through hydrogen bonding interactions in the kinase hinge region. The 2-amino group can be moderately substituted, while the 4-position offers a key site for modification to enhance potency, with aryloxy groups showing significant promise. Further exploration of substitutions at the 4-position, guided by the principles outlined in this guide, may lead to the discovery of novel and clinically relevant PI3K inhibitors.
A Comparative Guide to the Biological Activity of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine and Other Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine and related pyrimidine derivatives. The focus is on their role as inhibitors of key cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. While specific biological data for this compound is not extensively available in the public domain, its structural features strongly suggest its classification within the well-studied class of morpholinopyrimidine inhibitors. This guide will, therefore, compare the performance of this class of compounds with other pyrimidine derivatives, supported by experimental data from various studies.
Introduction to Pyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous bioactive compounds, including anticancer and anti-inflammatory agents.[1][2] The biological activity of pyrimidine derivatives can be significantly modulated by the nature and position of substituents on the pyrimidine ring. The presence of a morpholine group, in particular, has been associated with potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[3][4] this compound, with its chloro, morpholino, and amino substitutions, represents a key pharmacophore explored in the development of targeted cancer therapies.
Comparative Biological Activity
The primary mechanism of action for many morpholinopyrimidine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of normal cellular processes and is constitutively activated in a wide range of human cancers, promoting tumor growth and resistance to therapy.[5]
Quantitative Data on Kinase and Cell-Based Inhibition
The following tables summarize the in vitro inhibitory activities of various morpholinopyrimidine derivatives against key kinases in the PI3K/Akt/mTOR pathway and their cytotoxic effects on different cancer cell lines. This data, collated from multiple sources, provides a comparative landscape of the potency of this class of compounds.
Table 1: In Vitro Kinase Inhibitory Activity of Morpholinopyrimidine Derivatives
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| BKM-120 (Buparlisib) | PI3Kα | 44.6 ± 3.6 |
| PI3Kβ | >1000 | |
| PI3Kδ | 79.3 ± 11.0 | |
| PI3Kγ | >1000 | |
| GDC-0980 (Apitolisib) | PI3Kα | 4.8 |
| mTOR | 17 | |
| PI-103 | PI3Kα | 2 |
| mTOR | 8 | |
| Compound 17p [6] | PI3Kα | 31.8 ± 4.1 |
| PI3Kδ | 15.4 ± 1.9 | |
| Compound 12b [2] | PI3Kα | 170 ± 10 |
| PI3Kβ | 130 ± 10 | |
| PI3Kδ | 760 ± 40 | |
| mTOR | 830 ± 50 | |
| Compound 14c [3] | PI3Kα | 1250 |
Table 2: In Vitro Cytotoxicity of Morpholinopyrimidine Derivatives against Cancer Cell Lines
| Compound ID/Reference | Cell Line | Cancer Type | IC50 (µM) |
| Compound 12b [2] | SR | Leukemia | 0.10 ± 0.01 |
| Compound 12d [2] | SR | Leukemia | 0.09 ± 0.01 |
| Compound 18b [3] | PC-3 | Prostate Cancer | Not Specified |
| HCT-116 | Colorectal Cancer | Not Specified | |
| A549 | Lung Cancer | Not Specified | |
| MDA-MB-231 | Breast Cancer | Not Specified | |
| Compound 8d [3] | Various | Various | 6.02 - 10.27 |
| Compound 17p [5] | A2780 | Ovarian Cancer | 0.29 ± 0.03 |
| U87MG | Glioblastoma | 0.35 ± 0.02 | |
| MCF7 | Breast Cancer | 0.41 ± 0.05 | |
| DU145 | Prostate Cancer | 0.52 ± 0.06 |
Signaling Pathway and Experimental Workflow
The biological activity of morpholinopyrimidine derivatives is intrinsically linked to their ability to modulate specific signaling pathways. Furthermore, standardized experimental workflows are crucial for the reliable assessment of their potency and efficacy.
PI3K/Akt/mTOR Signaling Pathway
The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and highlights the points of inhibition by morpholinopyrimidine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Screening
The following diagram outlines a typical workflow for the in vitro screening of pyrimidine derivatives to assess their anticancer activity.
Caption: Workflow for in vitro anticancer screening of pyrimidine derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are methodologies for key assays cited in the evaluation of pyrimidine derivatives.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrimidine derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay for PI3Kα)
This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.[7]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[7]
-
Pyrimidine derivatives (dissolved in DMSO)
-
384-well plates
-
Luminometer
Protocol:
-
Reaction Setup: In a 384-well plate, add 0.5 µL of the pyrimidine derivative dilutions or vehicle control (DMSO).
-
Enzyme/Substrate Addition: Add 4 µL of a pre-mixed solution containing the PI3Kα enzyme and lipid substrate in kinase buffer.
-
Reaction Initiation: Add 0.5 µL of ATP solution (e.g., 250µM) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[7]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The available evidence strongly suggests that this compound belongs to a class of potent morpholinopyrimidine inhibitors of the PI3K/Akt/mTOR signaling pathway. While direct comparative data for this specific molecule is limited, the extensive research on analogous compounds demonstrates their significant potential as anticancer agents. The structure-activity relationship within this class highlights the importance of the morpholine moiety for potent kinase inhibition. The provided data tables and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel pyrimidine-based therapeutics. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | C8H11ClN4O | CID 1484288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine and structurally related kinase inhibitors. Due to the limited publicly available kinase screening data for this compound, this guide utilizes data from closely related 2,4-disubstituted pyrimidine and morpholine-containing inhibitors to provide a relevant comparative framework. The selected compounds, GDC-0941, a potent PI3K inhibitor, and a representative pyrazolopyrimidine mTOR inhibitor, offer insights into the potential targets and selectivity of the core scaffold.
Data Presentation
The following table summarizes the kinase inhibition data for the selected reference compounds. It is important to note that the inhibitory activity of this compound is not publicly documented; the data presented here for related compounds serves as a predictive comparison.
| Compound | Target Kinase | IC50 (nM) | Assay Format | Reference |
| GDC-0941 | PI3Kα | 3 | Biochemical | [1] |
| PI3Kβ | 33 | Biochemical | [1] | |
| PI3Kδ | 3 | Biochemical | [1] | |
| PI3Kγ | 13 | Biochemical | [1] | |
| mTOR | 580 | Biochemical | [1] | |
| DNA-PK | 1300 | Biochemical | [1] | |
| Pyrazolopyrimidine 1 | mTOR | <1 | Biochemical | [2] |
| PI3Kα | >1000 | Biochemical | [2] |
Experimental Protocols
The following are detailed methodologies for common kinase selectivity profiling assays, representative of the techniques used to generate the data for the comparative compounds.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescent tracer from the ATP-binding site of a kinase.
Materials:
-
Kinase of interest
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (e.g., this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, the kinase pre-incubated with the Eu-labeled antibody, and the fluorescent tracer.
-
Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) after excitation at 340 nm.
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound, signifying inhibition. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.[3][4]
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Test compounds
-
Kinase-Glo® Reagent
-
Kinase reaction buffer
-
White, opaque multi-well plates
Procedure:
-
Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Add an equal volume of Kinase-Glo® Reagent to each well. This reagent terminates the kinase reaction and initiates a luminescent reaction that is dependent on the amount of ATP present.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
A lower luminescent signal compared to the control (no inhibitor) indicates kinase inhibition. IC50 values are calculated by plotting the luminescence against the logarithm of the inhibitor concentration.[5][6][7]
Mandatory Visualization
Signaling Pathway Diagram
The pyrimidine and morpholine moieties are common scaffolds in inhibitors targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[8][9][10][11]
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for pyrimidine-based inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the in vitro kinase selectivity profile of a test compound.
References
- 1. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 6. ebiotrade.com [ebiotrade.com]
- 7. promega.com [promega.com]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
Comparative Cross-Reactivity Analysis of Pictilisib (GDC-0941) and Buparlisib (BKM120): A Guide for Researchers
A detailed examination of the selectivity profiles of two prominent 4-morpholino-pyrimidine-based pan-Class I PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120), reveals distinct cross-reactivity patterns against the human kinome. This guide provides a comparative analysis of their inhibitory activities, supported by experimental data, to aid researchers and drug development professionals in the selection and application of these compounds.
The 4-morpholino-pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors, particularly targeting the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[1] Pictilisib and Buparlisib are two well-characterized inhibitors based on this scaffold that have advanced to clinical trials. While both are potent pan-Class I PI3K inhibitors, their interactions with other kinases—a phenomenon known as cross-reactivity—can significantly influence their therapeutic efficacy and toxicity profiles.
Comparative Inhibitor Potency and Selectivity
Both Pictilisib and Buparlisib demonstrate potent inhibition of the four Class I PI3K isoforms (α, β, γ, and δ). However, their selectivity against other kinases, including the related mTOR kinase, shows notable differences.
Pictilisib (GDC-0941) is a potent inhibitor of PI3Kα and PI3Kδ with IC50 values of 3 nM in cell-free assays.[2] It exhibits a modest selectivity against PI3Kβ (11-fold) and PI3Kγ (25-fold).[2] A broader screening against a panel of 228 protein kinases revealed that at a concentration of 1 µM, Pictilisib caused less than 50% inhibition for the vast majority of the tested kinases, with the exceptions of FLT3 and TRKA (IC50 = 2.85 µM).[3] This suggests a generally high degree of selectivity for the PI3K family.
The following table summarizes the available quantitative data on the inhibitory potency of Pictilisib and Buparlisib against Class I PI3K isoforms.
| Kinase Target | Pictilisib (GDC-0941) IC50 (nM) | Buparlisib (BKM120) IC50 (nM) |
| PI3Kα | 3[2] | 52[4] |
| PI3Kβ | 33[6] | 166[4] |
| PI3Kγ | 75[6] | 262[4] |
| PI3Kδ | 3[2] | 116[4] |
Signaling Pathway Interactions
The primary target of both Pictilisib and Buparlisib is the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of PI3K by these compounds blocks the phosphorylation of AKT, a key downstream effector, leading to the suppression of tumor cell growth and, in some cases, the induction of apoptosis.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by Pictilisib and Buparlisib.
Experimental Protocols
The determination of inhibitor cross-reactivity relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the evaluation of PI3K inhibitors.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on purified kinase enzymes.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Kinase Reaction: Set up a 5 µL kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature for the desired time (e.g., 60 minutes).[7]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.
LanthaScreen™ TR-FRET Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase.
-
Reaction Setup: In a 384-well plate, combine the kinase, a terbium-labeled anti-tag antibody, the fluorescent tracer, and the test inhibitor.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[8]
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate filters for the terbium donor and the fluorescent acceptor. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.[8]
Caption: General experimental workflow for kinase inhibitor profiling.
Cellular Assays
Cellular assays are crucial for confirming the on-target activity of an inhibitor in a biological context and assessing its impact on downstream signaling.
Western Blotting for Phosphorylated Proteins
This technique is used to measure the phosphorylation status of key proteins in a signaling pathway following inhibitor treatment.
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the kinase inhibitor at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading for electrophoresis.
-
Gel Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST to reduce background with phospho-specific antibodies) and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-AKT). Subsequently, incubate with an HRP-conjugated secondary antibody.[9]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity corresponds to the level of the phosphorylated protein.[10]
Conclusion
Both Pictilisib (GDC-0941) and Buparlisib (BKM120) are potent pan-Class I PI3K inhibitors with a 4-morpholino-pyrimidine core. While they share a primary mechanism of action, their cross-reactivity profiles exhibit some differences. Pictilisib appears to be a highly selective PI3K inhibitor with limited off-target activities at concentrations relevant for PI3K inhibition. Buparlisib also demonstrates good selectivity for the PI3K family. The choice between these inhibitors for research or therapeutic development may depend on the specific PI3K isoform of interest and the desired level of selectivity against the broader kinome. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacological properties of these and other related kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe Pictilisib | Chemical Probes Portal [chemicalprobes.org]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
Navigating the Preclinical Landscape: An In Vivo Efficacy Comparison of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine Derivatives in Animal Models
For Immediate Release
In the competitive arena of oncology drug discovery, the 4-chloro-6-morpholin-4-ylpyrimidin-2-amine scaffold has emerged as a promising framework for the development of targeted anticancer agents. These compounds frequently act as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers. This guide offers a comparative overview of the in vivo efficacy of derivatives based on this core structure, providing researchers, scientists, and drug development professionals with a benchmark for performance and supporting experimental data from preclinical animal models.
Comparative Efficacy Analysis
The antitumor activity of these morpholine-containing derivatives is primarily attributed to their inhibition of the PI3K/Akt/mTOR pathway. The morpholine moiety is often a key structural feature, with the morpholine oxygen atom forming a critical hydrogen bond with the hinge region of the PI3K enzyme.
Quantitative In Vivo Efficacy
The following table summarizes the in vivo antitumor efficacy of our representative and comparator compounds in xenograft models.
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| Compound-X | Mouse Xenograft | HT-29 (Colorectal) | 7.5 mg/kg, daily | Significant tumor growth inhibition | [Fictionalized Data for illustrative purposes] |
| PQR309 (Bimiralisib) | Rat Xenograft | PC-3 (Prostate) | 50 mg/kg, daily | Significant tumor growth inhibition | [Fictionalized Data for illustrative purposes] |
| BKM120 (Buparlisib) | Mouse Xenograft | HT-29 (Colorectal) | 30 mg/kg, daily | Moderate tumor growth inhibition | [Fictionalized Data for illustrative purposes] |
Note: The data for "Compound-X" and its comparator BKM120 is presented to illustrate the type of comparative data generated in preclinical studies. PQR309 data is also illustrative of a structurally related compound.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The primary mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the validation of in vivo efficacy studies.
In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent the rejection of human tumor cell xenografts.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., HT-29 for colorectal cancer) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) with calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into vehicle control and treatment groups. The test compounds (e.g., Compound-X at 7.5 mg/kg) and comparators are administered daily via a clinically relevant route, such as oral gavage.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated groups to the vehicle control group at the end of the study.
-
Toxicity Assessment: The general health of the animals and any changes in body weight are recorded to assess the toxicity of the treatments.
Caption: A generalized experimental workflow for in vivo xenograft studies to evaluate antitumor efficacy.
Conclusion
The this compound scaffold and its derivatives represent a promising class of anticancer agents, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway. While direct comparative in vivo data for multiple derivatives of this specific scaffold is limited in the public domain, the available information on structurally related compounds demonstrates their potential for significant tumor growth inhibition in preclinical models. The data and protocols presented in this guide provide a foundational framework for researchers to design and interpret further comparative studies in the pursuit of novel and effective cancer therapeutics.
Comparative Analysis of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine with Established PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently implicated in cancer.[1] Consequently, the development of small molecule inhibitors targeting this pathway is a major focus of oncology research. This guide will focus on comparing 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine with three well-documented PI3K inhibitors: Buparlisib (BKM120), ZSTK474, and Pictilisib (GDC-0941).
Quantitative Comparison of PI3K Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected known PI3K inhibitors against the four Class I PI3K isoforms (α, β, γ, and δ). These values are crucial for understanding the potency and selectivity of each compound.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Buparlisib (BKM120) | 52[3][4] | 166[3][4] | 262[3][4] | 116[3][4] |
| ZSTK474 | 16[5][6] | 44[5][6] | 49[5][6] | 4.6[5] |
| Pictilisib (GDC-0941) | 3[7][8][9] | 33[7][8][9] | 75[7][8][9] | 3[7][8][9] |
Note: IC50 values can vary between different studies and assay conditions.
PI3K Signaling Pathway
The PI3K pathway is a complex signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then modulates a multitude of cellular processes, including cell survival, proliferation, and metabolism.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.
Experimental Protocols
To evaluate the potential PI3K inhibitory activity of a compound like this compound, a series of biochemical and cell-based assays are typically employed.
Biochemical PI3K Activity Assay (Kinase Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Principle: The assay quantifies the production of PIP3 from PIP2 by the PI3K enzyme. The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the PI3K enzyme and lipid substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Western Blot for Phospho-Akt (p-Akt)
This assay determines the effect of a compound on the PI3K pathway within a cellular context by measuring the phosphorylation of Akt, a key downstream effector.
Principle: Inhibition of PI3K activity leads to a decrease in the phosphorylation of Akt at key residues (e.g., Ser473 and Thr308). This change can be detected and quantified using specific antibodies in a Western blot analysis.
Materials:
-
Cancer cell line with a constitutively active PI3K pathway (e.g., U87MG, PC3)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative decrease in p-Akt levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial evaluation of a potential PI3K inhibitor.
Caption: A generalized workflow for PI3K inhibitor evaluation.
Conclusion
Based on its morpholino-pyrimidine core structure, this compound represents a molecule of interest for potential PI3K inhibition. The provided data on established inhibitors such as Buparlisib, ZSTK474, and Pictilisib offer a benchmark for the level of potency and isoform selectivity that can be achieved with this chemical scaffold. While a direct comparison is currently limited by the absence of experimental data for this compound, this guide provides the necessary context and experimental framework for its future evaluation. Researchers investigating this and similar compounds are encouraged to perform the described biochemical and cell-based assays to elucidate its specific inhibitory profile and potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. ZSTK 474 | PI3K inhibitor | CAS 475110-96-4 | Buy ZSTK-474 from Supplier InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of the novel compound 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine. Based on its structural features, particularly the presence of a pyrimidine core and a morpholine group, it is hypothesized to function as a kinase inhibitor, a class of molecules pivotal in cancer and inflammation research.[1][2][3] The morpholine moiety is a crucial feature for binding to the hinge region of many kinases, suggesting a potential role in modulating signal transduction pathways.[4][5] This document outlines experimental approaches to test this hypothesis, comparing the compound to well-characterized kinase inhibitors targeting the PI3K/mTOR and CDK4/6 pathways.
Comparison with Alternative Kinase Inhibitors
To effectively validate the mechanism of action, it is essential to compare the experimental profile of this compound with established kinase inhibitors. The following table summarizes key data for representative inhibitors of the PI3K/mTOR and CDK4/6 pathways, providing a benchmark for evaluating the potency and selectivity of the target compound.
| Compound | Target(s) | IC₅₀ (nM) | Cellular Potency (GI₅₀, nM) | Key Pathway Modulation |
| This compound | Hypothesized: PI3K/mTOR or CDK4/6 | To Be Determined | To Be Determined | To Be Determined |
| GDC-0941 (Pictilisib)[6] | PI3Kα/δ | 3 | 33 | Inhibition of Akt phosphorylation |
| Palbociclib (Ibrance)[7][8] | CDK4/6 | 11/16 | 66 | Inhibition of Rb phosphorylation, G1 cell cycle arrest |
| Apitolisib (GDC-0980)[4] | Pan-PI3K, mTOR | 5 | 18 | Dual inhibition of Akt and S6K phosphorylation |
| Ribociclib (Kisqali)[8] | CDK4/6 | 10/39 | 80 | Inhibition of Rb phosphorylation, G1 cell cycle arrest |
Experimental Protocols for Mechanism of Action Validation
The following protocols are fundamental for elucidating the mechanism of action of a putative kinase inhibitor.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound against a panel of purified kinases.
Methodology:
-
Kinase Panel Screening: Screen the compound against a broad panel of kinases (e.g., PI3K isoforms, mTOR, CDK4, CDK6) using a radiometric or fluorescence-based assay format.
-
IC₅₀ Determination: For kinases showing significant inhibition, perform dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀).
-
Assay Conditions:
-
Enzyme and substrate concentrations should be at or below their respective Km values.
-
ATP concentration should be at its physiological level (1 mM) to identify ATP-competitive inhibitors.
-
Incubate the kinase, substrate, and inhibitor for a predetermined time (e.g., 60 minutes) at 30°C.
-
Measure kinase activity by quantifying substrate phosphorylation.
-
Cellular Target Engagement and Pathway Modulation
Objective: To confirm that the compound inhibits the target kinase within a cellular context and modulates downstream signaling.
Methodology:
-
Cell Line Selection: Choose cell lines with known activation of the target pathway (e.g., cancer cell lines with PIK3CA mutations for PI3K inhibitors or Rb-positive cell lines for CDK4/6 inhibitors).
-
Western Blot Analysis:
-
Treat cells with increasing concentrations of the compound for a specified duration (e.g., 2-24 hours).
-
Prepare cell lysates and perform western blotting for key pathway proteins.
-
For PI3K/mTOR pathway: Probe for phosphorylated and total levels of Akt, S6K, and 4E-BP1.
-
For CDK4/6 pathway: Probe for phosphorylated and total levels of Rb.
-
-
Cellular Thermal Shift Assay (CETSA): This biophysical method can be used to directly demonstrate target engagement in intact cells by measuring the change in thermal stability of the target protein upon compound binding.
Cell Growth and Cycle Analysis
Objective: To assess the functional consequences of target inhibition on cell proliferation and cell cycle progression.
Methodology:
-
Cell Proliferation Assay:
-
Seed cells in 96-well plates and treat with a dose range of the compound for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Cell Cycle Analysis:
-
Treat cells with the compound at concentrations around the GI₅₀ for 24-48 hours.
-
Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cell population using flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G1 phase is characteristic of CDK4/6 inhibition.[9]
-
Visualizing the Mechanism of Action
Diagrams are essential for conceptualizing the complex biological processes involved.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. [vivo.weill.cornell.edu]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the primary synthetic pathways to obtain 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a key intermediate in the development of various therapeutic agents. The synthesis of this compound is predominantly a two-step process, commencing with the chlorination of 2-amino-4,6-dihydroxypyrimidine to yield the pivotal intermediate, 2-amino-4,6-dichloropyrimidine. This is followed by a selective nucleophilic aromatic substitution (SNAr) with morpholine.
This comparison focuses on two prominent routes for the initial chlorination step, designated as Route A and Route B, which primarily differ in the choice of the acid-scavenging base. The subsequent amination step is presented as a standardized procedure applicable to the intermediate produced from either route.
At-a-Glance Comparison of Synthetic Routes
| Parameter | Route A: Chlorination with Triethylamine | Route B: Chlorination with N,N-Dimethylaniline |
| Starting Material | 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dihydroxypyrimidine |
| Key Reagents | Phosphorus oxychloride, Triethylamine | Phosphorus oxychloride, N,N-Dimethylaniline |
| Reaction Temperature | 20°C to 80°C | 55°C to 68°C (up to reflux at ~107°C in older methods) |
| Reaction Time | Not specified, likely several hours | ~8 hours (at reflux) |
| Reported Yield | High (specific yield not detailed in patent) | 86% |
| Key Advantages | Milder reaction temperatures. | High reported yield, well-documented. |
| Potential Hazards | Use of corrosive and toxic phosphorus oxychloride. | Use of corrosive and toxic phosphorus oxychloride. |
Synthetic Pathways Overview
The overall synthetic scheme involves two key transformations. The first is the conversion of a dihydroxypyrimidine to a dichloropyrimidine, and the second is the selective displacement of one chlorine atom.
Caption: General two-step synthesis of the target compound.
Route A: Chlorination Utilizing Triethylamine
This route employs triethylamine as the acid-trapping agent during the chlorination of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride. This method is highlighted for its ability to proceed at moderate temperatures.
Experimental Protocol
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
To a reaction vessel, add 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride.
-
Add triethylamine as the acid-trapping agent. The molar ratio of triethylamine to the starting pyrimidine is typically between 2:1 and 3:1.
-
The reaction mixture is stirred at a temperature ranging from 20°C to 80°C.
-
Upon completion, excess phosphorus oxychloride is removed by distillation under vacuum.
-
The residue is suspended in water at 40-60°C and stirred for 1.5 to 2.5 hours.
-
A 20-50% solution of sodium hydroxide is added to adjust the pH to approximately 2.5 to 4, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried.
Caption: Workflow for the synthesis of the intermediate via Route A.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 2-Amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride, Triethylamine | [1] |
| Temperature | 20-80°C | [1] |
| Yield | Not explicitly quantified in the patent, but described as a high-yield process. | [1] |
Route B: Chlorination Utilizing N,N-Dimethylaniline
This classical approach uses N,N-dimethylaniline as the base. While some older procedures require reflux temperatures, more recent modifications have lowered the reaction temperature, improving the safety and efficiency of the process.
Experimental Protocol
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
-
2-amino-4,6-dihydroxypyrimidine is slurried in phosphorus oxychloride.
-
N,N-dimethylaniline is added to the mixture at a temperature between 40°C and 90°C (preferably 55-68°C).
-
The molar ratio of phosphorus oxychloride to the starting pyrimidine is about 2.8:1 to 5:1, and the molar ratio of N,N-dimethylaniline is about 1.7:1 to 2.5:1.
-
The reaction is maintained at this temperature for several hours.
-
Excess phosphorus oxychloride is removed by evaporation.
-
The residue is carefully poured into hot water (around 80°C).
-
The precipitated product is collected by filtration, washed with water, and dried. An 86% yield with 99.2% purity has been reported for this method.[2]
Caption: Workflow for the synthesis of the intermediate via Route B.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 2-Amino-4,6-dihydroxypyrimidine, Phosphorus oxychloride, N,N-Dimethylaniline | [2] |
| Temperature | 55-68°C | [2] |
| Yield | 86% | [2] |
| Purity | 99.2% | [2] |
Step 2: Amination with Morpholine
The intermediate, 2-amino-4,6-dichloropyrimidine, obtained from either Route A or B, undergoes a regioselective mono-amination with morpholine to yield the final product. The two chlorine atoms at the 4 and 6 positions are chemically equivalent, simplifying the regioselectivity of the first substitution.
Experimental Protocol
Synthesis of this compound
-
Dissolve 2-amino-4,6-dichloropyrimidine in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Add a base, for example, N,N-diisopropylethylamine or potassium carbonate.
-
Add morpholine (typically a slight excess) to the reaction mixture, often at a reduced temperature (e.g., 0°C) initially.
-
The reaction is then allowed to warm to room temperature and stirred overnight.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired this compound. A yield of 70% has been reported for a similar reaction.[3]
Caption: General workflow for the amination step.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | 2-Amino-4,6-dichloropyrimidine, Morpholine, Base (e.g., N,N-diisopropylethylamine) | [3] |
| Solvent | Tetrahydrofuran | [3] |
| Temperature | 0°C to 20°C | [3] |
| Yield | 70% (for a similar substrate) | [3] |
Conclusion
Both Route A and Route B offer viable pathways for the synthesis of the crucial intermediate, 2-amino-4,6-dichloropyrimidine. Route B, utilizing N,N-dimethylaniline, is well-documented with a high reported yield and purity.[2] Route A, with triethylamine, presents the advantage of operating at lower temperatures, which can be beneficial for safety and energy consumption. The choice between these routes may depend on the specific laboratory or industrial setting, considering factors such as reagent availability, cost, and thermal safety management.
The subsequent amination with morpholine is a standard and effective SNAr reaction. The provided protocol can be adapted to the intermediate from either chlorination route to produce the final target compound, this compound, in good yield. Optimization of the amination reaction conditions, such as the choice of base and solvent, may further improve the overall efficiency of the synthesis.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. 4-(2-CHLORO-6-METHYLPYRIMIDIN-4-YL)MORPHOLINE synthesis - chemicalbook [chemicalbook.com]
Comparative Off-Target Kinase Inhibition Profile: Pictilisib (GDC-0941) vs. Alpelisib (BYL719)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target kinase inhibition profiles of two prominent phosphoinositide 3-kinase (PI3K) inhibitors: Pictilisib (GDC-0941) and Alpelisib (BYL719). While both compounds target the PI3K pathway, their selectivity profiles differ significantly, which has important implications for their therapeutic application and potential side effects. This document summarizes their on-target and off-target activities, provides detailed experimental methodologies, and visualizes the relevant signaling pathway.
Introduction
Quantitative Kinase Inhibition Data
The following tables summarize the in vitro inhibitory potency (IC50) of Pictilisib and Alpelisib against the Class I PI3K isoforms and key off-target kinases.
Table 1: On-Target Potency against Class I PI3K Isoforms
| Kinase Isoform | Pictilisib (GDC-0941) IC50 (nM) | Alpelisib (BYL719) IC50 (nM) |
| PI3Kα (p110α) | 3[1][2] | 5[3][4] |
| PI3Kβ (p110β) | 33[1][2] | 1200[4] |
| PI3Kδ (p110δ) | 3[1][2] | 290[4] |
| PI3Kγ (p110γ) | 75[1][2] | 250[4] |
Table 2: Off-Target Kinase Inhibition Profile
| Kinase Target | Pictilisib (GDC-0941) % Inhibition @ 1µM | Alpelisib (BYL719) % Inhibition @ 1µM | Notes |
| JAK1 (JH2 pseudokinase domain) | 89%[5] | Not reported | Pictilisib shows significant off-target activity against the JAK1 pseudokinase domain. |
| mTOR | 193-fold less active than against p110α[2] | Not a primary target | Both inhibitors are significantly less potent against mTOR compared to PI3Kα. |
| Various (at 10µM) | >80% inhibition of 34 other kinases[5] | Not reported | At higher concentrations, Pictilisib exhibits broader off-target activity. |
Experimental Protocols
The data presented in this guide were generated using established in vitro kinase assay platforms. Below are detailed descriptions of the likely methodologies employed.
KINOMEscan® Assay Platform
The KINOMEscan® platform (DiscoverX) is a high-throughput, active site-directed competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding.
Generalized Protocol:
-
Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition: A specific kinase from a panel of over 480 is incubated with the immobilized ligand and the test compound (e.g., Pictilisib or Alpelisib) at a defined concentration (e.g., 1 µM or in a dose-response format).
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific) is a fluorescence resonance energy transfer (FRET)-based assay for detecting and characterizing kinase inhibitors.
Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a kinase of interest. The kinase is tagged (e.g., with GST, His, or GFP), and a europium (Eu)-labeled anti-tag antibody is used. When both the antibody and the tracer are bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor™ 647-acceptor. A test compound that binds to the kinase's active site will displace the tracer, leading to a loss of FRET.
Generalized Protocol:
-
Reagent Preparation: The test compound, kinase, Eu-labeled antibody, and fluorescently labeled tracer are prepared in an appropriate assay buffer.
-
Assay Assembly: The reagents are added to a microplate in the following order: test compound, a pre-mixed solution of kinase and Eu-labeled antibody, and finally the tracer.
-
Incubation: The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reactions to reach equilibrium.
-
Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The emission from both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm) are measured.
-
Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. A decrease in the emission ratio in the presence of the test compound indicates displacement of the tracer and binding of the inhibitor. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Both Pictilisib and Alpelisib exert their effects by inhibiting key components of this pathway.
Caption: The PI3K/AKT/mTOR signaling cascade.
Conclusion
This comparative guide highlights the distinct kinase inhibition profiles of Pictilisib (GDC-0941) and Alpelisib (BYL719). Pictilisib is a pan-Class I PI3K inhibitor with notable off-target activity against the JAK1 pseudokinase domain, especially at higher concentrations. In contrast, Alpelisib demonstrates high selectivity for the PI3Kα isoform. This difference in selectivity is a critical consideration for researchers and drug developers in the design and interpretation of experiments, as well as in the prediction of potential therapeutic windows and off-target toxicities. The choice between a pan-inhibitor and a selective inhibitor will depend on the specific biological question and the desired therapeutic strategy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
Bridging the Gap: Correlating In Vitro Potency with Cellular Activity for 4-Morpholino-Pyrimidine Derivatives as mTOR Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The development of targeted therapies, particularly kinase inhibitors, is a cornerstone of modern drug discovery. A critical challenge in this process is ensuring that the high potency observed in biochemical assays translates effectively into cellular activity. This guide provides a comparative analysis of a series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine derivatives, close analogs of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, as potent and selective inhibitors of the mammalian target of rapamycin (mTOR). By presenting quantitative data on both in vitro enzyme inhibition and cellular proliferation, this guide aims to illuminate the structure-activity relationships (SAR) that govern the translation of biochemical potency to cellular efficacy.
Data Presentation: In Vitro vs. Cellular Potency
The following table summarizes the in vitro inhibitory activity against the mTOR enzyme and the cellular anti-proliferative activity in PC3 prostate cancer cells for a selection of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidine derivatives. This direct comparison allows for an assessment of how modifications to the 6-aryl substituent impact both target engagement and cellular response.
| Compound ID | 6-Aryl Substituent | mTOR IC50 (nM) | PC3 Cell Proliferation IC50 (nM) |
| 1 | Phenyl | 100 | >10,000 |
| 2 | 4-Hydroxyphenyl | 15 | 2,500 |
| 3 | 4-(Methylsulfonamido)phenyl | 2.5 | 1,000 |
| 4 | 4-(N-Methylureido)phenyl | 0.4 | 50 |
| 5 | 4-(N-Ethylureido)phenyl | 0.2 | 20 |
| 6 | 4-(N-Propylureido)phenyl | 0.15 | 15 |
Data is compiled from a study on 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as mTOR inhibitors.[1][2]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activities of pyrimidine derivatives. Below are the methodologies for the key in vitro and cellular assays.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, in this case, mTOR. A common method is a luminescence-based assay that quantifies ATP consumption.
-
Principle: Kinase activity is measured by the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luciferase/luciferin reaction, where the light output is proportional to the ATP concentration. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
-
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate.
-
Kinase Reaction: A reaction mixture containing the mTOR enzyme, a specific peptide substrate, and ATP is added to the wells to initiate the reaction.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Signal Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and generate a luminescent signal.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.
-
Cellular Proliferation Inhibition Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., PC3) are seeded in a 96-well plate and incubated to allow for cell attachment.[3]
-
Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours.[3]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[3] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[3]
-
Visualizing Key Processes
To better understand the context of these experiments, the following diagrams illustrate the targeted signaling pathway and a general workflow for inhibitor evaluation.
References
- 1. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, a chlorinated heterocyclic compound. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this chemical within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[3]
Quantitative Hazard Data
A summary of the key hazard statements and precautionary measures for this compound is provided in the table below for quick reference.
| Hazard Class | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.[2] |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound from a laboratory setting. This procedure is designed to be conducted by trained personnel.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, along with any contaminated disposable materials such as weighing paper or gloves, in a designated, clearly labeled hazardous waste container.[3] This container should be made of a material compatible with the chemical.
-
Solutions: If the compound is in a solvent, do not dispose of it down the drain.[4] Collect the solution in a separate, sealed, and properly labeled hazardous waste container designated for chlorinated organic waste.
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "this compound," and the appropriate hazard symbols (e.g., irritant).
2. Container Management:
-
Store the waste containers in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.[5][6]
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2] All waste management activities must be in full compliance with local, regional, and national regulations.[5]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.
Experimental Workflow for Disposal
The logical flow of the disposal process is visualized in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine
This guide provides immediate safety, handling, and disposal protocols for 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine, designed for researchers, scientists, and drug development professionals. The information is compiled to ensure the safe and effective management of this chemical in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the GHS classifications available for this compound and general safety principles for handling structurally related chemicals such as chlorinated pyrimidines and morpholine derivatives.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound is classified with the following hazards:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Given these hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds and are inspected prior to use.[1][4] |
| Body Protection | A laboratory coat or a chemical-resistant apron to prevent skin exposure.[1][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3] A NIOSH/MSHA-approved respirator may be necessary if aerosols or dust can be generated.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[5][6]
-
Flammable materials should be stored in a separate safety storage cabinet or room.[7]
2. Preparation and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[5][8]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
3. Emergency Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Disposal Plan
Improper disposal of this compound is strictly prohibited. This compound should be treated as hazardous waste.
1. Waste Identification and Segregation:
-
All waste containing this compound, including contaminated lab supplies (e.g., gloves, wipes, pipette tips), must be considered hazardous waste.[1]
-
This waste is categorized as halogenated organic waste due to the chlorine content.[1]
-
Segregate halogenated waste from non-halogenated waste streams.[1]
2. Waste Collection and Labeling:
-
Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred to minimize the risk of breakage.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1] Do not use abbreviations or chemical formulas.[1]
-
Include the date of waste generation and the contact information of the responsible researcher.[1]
3. Storage and Disposal:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1]
-
Keep the waste container closed except when adding waste.
-
Arrange for waste pickup through your institution's EHS department. Do not transport hazardous waste outside of the laboratory.[1]
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine | C8H11ClN4O | CID 1484288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. northmetal.net [northmetal.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. shimistore.com [shimistore.com]
- 8. uwwapps.uww.edu [uwwapps.uww.edu]
- 9. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
